Monomethyl lithospermate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24O12 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+ |
InChI Key |
NFOCYHUCMXEHDG-WEVVVXLNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Monomethyl Lithospermate: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl lithospermate, a phenolic acid and a derivative of lithospermic acid, is a bioactive compound of significant interest within the pharmaceutical and scientific communities. Primarily sourced from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), this compound and its magnesium salt, magnesium lithospermate B, have demonstrated a range of pharmacological effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, quantitative data on its prevalence in its primary source, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
The principal and most commercially viable natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge (Lamiaceae), commonly known as Danshen. This plant has been a cornerstone of traditional Chinese medicine for centuries, utilized for a variety of therapeutic purposes. While other species of the Salvia genus may contain related phenolic compounds, S. miltiorrhiza remains the primary source for the isolation of this compound and its derivatives.
Distribution of Key Bioactive Compounds in Salvia miltiorrhiza
The concentration of this compound and other bioactive constituents varies across different parts of the Salvia miltiorrhiza plant. Quantitative analysis reveals that the roots are the most abundant source of salvianolic acids, including lithospermic acid B, a closely related compound. The leaves, flowers, and stems contain these compounds in significantly lower concentrations.
Table 1: Quantitative Analysis of Major Chemical Constituents in Different Parts of Salvia miltiorrhiza [1]
| Plant Part | Total Salvianolic Acids Content (mg/g) | Total Flavonoids Content (mg/g) | Total Triterpenes Content (mg/g) |
| Root | Highest | Not Detected | Not Detected |
| Leaf | Moderate | Highest | Low |
| Flower | Low | Moderate | Highest |
| Stem | Lowest | Low | Moderate |
Note: This table provides a qualitative comparison based on the referenced study. Absolute values can vary based on plant genetics, growing conditions, and harvesting time.
Isolation and Purification of this compound
The isolation of this compound and its magnesium salt from Salvia miltiorrhiza involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from established methodologies.
Experimental Protocol: Isolation of Magnesium Lithospermate B
This protocol details a common method for the isolation of magnesium lithospermate B, which can be further processed to yield this compound.
Materials and Equipment:
-
Dried roots of Salvia miltiorrhiza
-
Ethanol (B145695) (70% and 95%)
-
Ethyl acetate
-
Sephadex LH-20 resin
-
Macroporous adsorption resin (e.g., HP20)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
-
Freeze dryer
Procedure:
-
Extraction:
-
Pulverize the dried roots of Salvia miltiorrhiza.
-
Reflux the powdered material with a 6-fold volume of 60-70% ethanol for 2 hours. Repeat the extraction three times.[2]
-
Alternatively, inoculate the dried roots with methanol for 8 hours.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator until no alcohol smell is detected.[2]
-
-
Purification using Macroporous Resin:
-
Pass the concentrated extract through a column packed with macroporous resin (e.g., 1300-I).
-
Wash the column with a 6-fold volume of water to remove sugars, proteins, and inorganic salts.
-
Elute other salvianolates with a 6-fold volume of 20% ethanol.
-
Finally, elute the fraction containing magnesium lithospermate B with a 3-fold volume of 50% ethanol.[2]
-
-
Sephadex LH-20 Chromatography:
-
Further purify the magnesium lithospermate B-rich fraction using a Sephadex LH-20 column.
-
Elute with an appropriate solvent system (e.g., methanol-water gradients) to separate the target compound from other impurities. This step may need to be repeated multiple times to achieve high purity.
-
-
Final Purification and Yield:
-
The purified magnesium lithospermate B can be obtained after concentrating the eluate and freeze-drying.
-
Yields of 2.32% to 2.41% (based on the weight of the plant material) with a purity of over 96% have been reported.[2]
-
Experimental Protocol: General Extraction of Phenolic Compounds
This protocol provides a general method for the extraction of phenolic compounds, including lithospermic acid B, from Salvia miltiorrhiza.
Procedure: [3]
-
Sample Preparation:
-
Accurately weigh 0.5 g of powdered Salvia miltiorrhiza root.
-
Add 25 mL of a methanol-water (80:20, v/v) mixed solvent.
-
-
Ultrasonic Extraction:
-
Subject the mixture to ultrasonic extraction for 40 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 13,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane before HPLC analysis.
-
Quantitative Data
The yield of this compound and its derivatives is a critical factor in its potential for drug development. The following table summarizes reported yields of magnesium lithospermate B.
Table 2: Reported Yields of Magnesium Lithospermate B from Salvia miltiorrhiza
| Extraction Method | Yield (%) | Purity (%) | Primary Impurities | Reference |
| Ethanol Reflux Extraction and Macroporous Resin Chromatography | 2.32 | 96.21 | Lithospermic acid (1.08%), Rosmarinic acid (0.96%) | [2] |
| Ethanol Reflux Extraction and Macroporous Resin Chromatography | 2.41 | >95 | Not specified | [2] |
Signaling Pathways Modulated by this compound Derivatives
Magnesium lithospermate B has been shown to exert its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Nrf2 Signaling Pathway Activation
Magnesium lithospermate B is a potent activator of the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[4][5][6]
Caption: Activation of the Nrf2 pathway by Magnesium Lithospermate B.
sGC/cGMP/PKG Signaling Pathway Modulation
Magnesium lithospermate B has been shown to mediate vasodilation through the activation of the soluble guanylyl cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway.[7][8]
Caption: Modulation of the sGC/cGMP/PKG pathway by Magnesium Lithospermate B.
Experimental Workflow for Isolation and Analysis
The following diagram outlines a typical experimental workflow for the isolation and analysis of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound and its derivatives, primarily isolated from Salvia miltiorrhiza, represent a promising class of bioactive molecules. The detailed methodologies for their isolation and the growing understanding of their mechanisms of action, particularly their influence on the Nrf2 and sGC/cGMP/PKG signaling pathways, provide a solid foundation for further research and development. The quantitative data on their natural abundance and the established purification protocols are invaluable for scientists and professionals in the field of drug discovery and development, paving the way for potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. US20170137399A1 - High-purity magnesium lithospermate b and preparation method therefor - Google Patents [patents.google.com]
- 3. Quantitative analysis of the marker compounds in Salvia miltiorrihiza root and its phytomedicinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of magnesium lithospermate B against diabetic atherosclerosis via Nrf2-ARE-NQO1 transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium lithospermate B, an active extract of Salvia miltiorrhiza, mediates sGC/cGMP/PKG translocation in experimental vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of Monomethyl lithospermate
An In-Depth Technical Guide to the Biological Activity Screening of Monomethyl Lithospermate For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MOL), a derivative of lithospermic acid, is a bioactive compound found in plants such as Salvia miltiorrhiza (Danshen) and Thymus thracicus (Thyme).[1][2] These plants have a long history in traditional medicine for treating a variety of ailments, including cardiovascular and cerebrovascular diseases.[2] Modern research has begun to elucidate the pharmacological properties of MOL and its parent compounds, revealing a spectrum of biological activities. Notably, its antioxidant properties are linked to many of its therapeutic effects.[2][3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, detailed experimental protocols for its screening, and a visual representation of the molecular pathways it modulates.
Key Biological Activities
This compound and its related compounds, such as magnesium lithospermate B (MLB), have demonstrated significant potential in several key therapeutic areas:
-
Neuroprotection: MOL has been shown to alleviate ischemic stroke injury by reducing nerve cell apoptosis and oxidative stress.[5][6] This protective effect is associated with the activation of the PI3K/Akt signaling pathway.[5][6] Studies on MLB further support a neuroprotective role against cerebral ischemia/reperfusion injury and subarachnoid hemorrhage.[7][8][9]
-
Anti-inflammatory Effects: The compound exhibits potent anti-inflammatory properties. It can inhibit the activation of the NF-κB pathway, a key regulator of inflammation, and reduce the production of pro-inflammatory mediators.[10][11][12] This action is partly mediated through the activation of the Nrf2 pathway, which regulates antioxidant responses.[10][13]
-
Antioxidant Activity: As a potent antioxidant, MOL and its derivatives can scavenge free radicals like peroxynitrite (ONOO-), protecting cells from oxidative damage.[4][14][15] This radical-scavenging activity is considered a cornerstone of its cardioprotective and neuroprotective effects.[16]
-
Anticancer Activity: Recent studies have explored the antineoplastic properties of 9″-lithospermic acid methyl ester, a form of this compound. It has been shown to inhibit cell proliferation, induce cell death, and inhibit migration in glioblastoma cell lines.[1][17]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data on the biological activity of this compound derivatives.
Table 1: Cytotoxic Activity of 9″-Lithospermic Acid Methyl Ester against Glioblastoma Cell Lines
| Cell Line | IC₅₀ (µM) after 72h |
|---|---|
| T98 | 68 |
| U87 | 70 |
Data sourced from a study on the antineoplastic activity of 9″-lithospermic acid methyl ester.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[18] DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from purple to yellow upon reduction, which can be quantified spectrophotometrically.[18][19]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. This solution is light-sensitive and should be freshly prepared and protected from light.[18]
-
Prepare various concentrations of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[18][20]
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixtures in the dark at a constant temperature (e.g., room temperature) for a set period (e.g., 30 minutes).[18]
-
-
Absorbance Measurement:
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100[19]
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.
-
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[21][22] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[23]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., T98, U87 glioblastoma cells) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[23]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized SDS-based solution) to each well to dissolve the insoluble purple formazan crystals.[23]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value can be calculated from the dose-response curve.
-
Signaling Pathway Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and is essential for studying signaling pathways.[25][26] It can be used to analyze changes in protein expression and phosphorylation states following treatment with MOL.[27]
Protocol:
-
Sample Preparation:
-
Culture and treat cells with MOL for the desired time.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[28]
-
Sonicate or vortex the lysate to ensure complete lysis and shear DNA.[26]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).[28]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[26]
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Nrf2, NF-κB p65) overnight at 4°C with gentle agitation.[26][29]
-
Wash the membrane several times with washing buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]
-
-
Detection:
-
Analysis:
-
Perform densitometry analysis on the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein expression or phosphorylation.[28]
-
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating key intracellular signaling pathways.
Neuroprotective Effects via PI3K/Akt Pathway
In the context of ischemic injury, MOL promotes cell survival and reduces apoptosis by activating the PI3K/Akt signaling pathway.[5][6] Activation of this pathway is a critical mechanism for its neuroprotective effects.[5]
Anti-inflammatory Effects via Nrf2/NF-κB Pathway
MOL and its derivatives protect against inflammation-induced endothelial dysfunction by activating the Nrf2 pathway.[10][13] Activated Nrf2 is a transcription factor that upregulates antioxidant genes.[10] This activation leads to the inhibition of the NF-κB pathway, which is a central mediator of the inflammatory response, thereby reducing the expression of inflammatory cytokines and adhesion molecules.[10][13]
Conclusion
This compound is a promising natural compound with a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. The screening methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate its therapeutic potential. The elucidation of its activity on key signaling pathways, such as PI3K/Akt and Nrf2/NF-κB, offers specific targets for the development of novel treatments for a variety of diseases, from neurodegenerative disorders to cancer. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Magnesium Lithospermate B against Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxynitrite scavenging activity of lithospermate B from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. mdpi.com [mdpi.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 28. benchchem.com [benchchem.com]
- 29. CST | Cell Signaling Technology [cellsignal.com]
Monomethyl lithospermate mechanism of action review
An In-depth Technical Guide on the Core Mechanism of Action of Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MOL), a monomethyl ester derivative of lithospermic acid, is a bioactive small molecule that has garnered significant interest for its therapeutic potential, particularly in the context of neuroprotection. This technical guide provides a comprehensive review of the core mechanism of action of this compound, with a focus on its role in activating the PI3K/Akt signaling pathway. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.
Core Mechanism of Action: Activation of the PI3K/Akt Signaling Pathway
The primary mechanism through which this compound exerts its neuroprotective effects is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2] This pathway is a critical intracellular signaling cascade that plays a fundamental role in regulating cell survival, proliferation, and apoptosis.[3][4]
In the context of ischemic injury, such as that which occurs during a stroke, the PI3K/Akt pathway is often suppressed, leading to increased oxidative stress and neuronal apoptosis.[2] this compound has been shown to counteract this by promoting the phosphorylation of both PI3K and Akt.[1][2] This activation of the PI3K/Akt pathway leads to a cascade of downstream effects that collectively contribute to neuroprotection.[1][2]
The key downstream effects of MOL-mediated PI3K/Akt activation include:
-
Inhibition of Oxidative Stress: this compound has been demonstrated to reduce the levels of oxidative stress in brain tissue following ischemic injury.[1][2] This is achieved by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevating the levels of reduced glutathione (B108866) (GSH).[2][5] Concurrently, MOL decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2][5]
-
Suppression of Apoptosis: By activating the PI3K/Akt pathway, this compound inhibits neuronal apoptosis.[1][2] This anti-apoptotic effect is mediated, at least in part, by the regulation of apoptosis-related proteins.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | MCAO Group | MCAO + MOL Group | Fold Change/Percentage Improvement | Reference |
| Neurological Deficit Score | High | Significantly Reduced | Improvement noted | [2] |
| Cerebral Infarct Size | Large | Significantly Reduced | Reduction observed | [2] |
| SOD Activity | Significantly Decreased | Increased | - | [5] |
| CAT Activity | Significantly Decreased | Increased | - | [5] |
| GSH Levels | Significantly Decreased | Increased | - | [5] |
| MDA Levels | Significantly Increased | Decreased | - | [5] |
Table 2: In Vitro Efficacy of this compound in an OGD/R Model using SH-SY5Y Cells
| Parameter | OGD/R Group | OGD/R + MOL Group | Fold Change/Percentage Improvement | Reference |
| Cell Viability | Decreased | Increased | - | [1] |
| Mitochondrial Membrane Potential | Collapsed | Inhibited Collapse | - | [1] |
| Apoptosis | Increased | Suppressed | - | [1] |
| Oxidative Stress Level | Elevated | Ameliorated | - | [1] |
Detailed Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.[1][6]
Objective: To simulate ischemic stroke in rats and assess the therapeutic efficacy of MOL.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. A surgical filament is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specified period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound is administered at various doses (e.g., 15, 30, and 60 mg/kg) via intraperitoneal injection at the time of reperfusion.[7]
-
Outcome Assessment: 24 hours after reperfusion, neurological deficit scores are evaluated. The animals are then euthanized, and brain tissues are collected for analysis of infarct size (e.g., by TTC staining), oxidative stress markers (SOD, CAT, GSH, MDA assays), and protein expression (Western blotting for p-Akt, Akt, etc.).[2][7]
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol details the induction of ischemia-like conditions in a neuronal cell line to investigate the molecular mechanisms of this compound.[1]
Objective: To model ischemic injury in SH-SY5Y neuroblastoma cells and determine the effect of MOL on cell viability, apoptosis, and signaling pathways.
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in standard medium.
-
Oxygen-Glucose Deprivation (OGD): The standard medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period to simulate ischemia.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with standard medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
MOL Treatment: this compound is added to the culture medium at various concentrations during the reoxygenation phase.
-
Outcome Assessment: Cell viability is assessed using assays such as MTT. Apoptosis is measured by methods like TUNEL staining or flow cytometry. Mitochondrial membrane potential is evaluated using specific fluorescent probes. Levels of oxidative stress are quantified. Protein expression and phosphorylation (e.g., p-PI3K, PI3K, p-Akt, Akt) are analyzed by Western blotting to elucidate the signaling pathways involved.[1][2]
Signaling Pathways and Experimental Workflows
Caption: this compound activates the PI3K/Akt signaling pathway.
Caption: Experimental workflows for in vivo and in vitro studies.
Conclusion
This compound demonstrates significant neuroprotective activity primarily through the activation of the PI3K/Akt signaling pathway. This leads to the amelioration of oxidative stress and the inhibition of neuronal apoptosis in the context of ischemic injury. The preclinical data strongly support the potential of this compound as a therapeutic candidate for ischemic stroke. Further research, including more extensive preclinical safety and efficacy studies, is warranted to advance this promising molecule towards clinical development.
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Anti-inflammatory Mechanisms of Magnesium Lithospermate B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Magnesium lithospermate B (MLB), a polyphenolic acid salt derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying MLB's anti-inflammatory effects, supported by quantitative data from preclinical studies and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms
MLB exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, the activation of the protective Nrf2 antioxidant response, and the suppression of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. MLB has been shown to potently inhibit this pathway at multiple levels.
In various cell and animal models, MLB treatment leads to a dose-dependent reduction in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This prevents the nuclear translocation of the active NF-κB p65/p50 dimer, thereby blocking the transcription of its target genes.[1][2][3] Studies have demonstrated that MLB significantly reduces the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as adhesion molecules like ICAM-1 and VCAM-1.[1][4][5]
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. MLB has been identified as a potent activator of the Nrf2 pathway.[1][4] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon stimulation by MLB, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[4] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key driver of inflammation.[4] The activation of the Nrf2 pathway by MLB appears to be mediated, at least in part, by the upstream activation of Protein Kinase C (PKC) and the PI3K/Akt signaling pathways.[1][4]
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. MLB has been shown to modulate MAPK signaling, although the effects can be context-dependent. In some inflammatory models, MLB inhibits the phosphorylation of JNK and p38, thereby downregulating downstream inflammatory responses.[2][6] In other contexts, such as in the activation of the Nrf2 pathway, MLB may activate certain MAPKs like ERK.[1] This suggests that MLB's interaction with the MAPK pathways is complex and may involve fine-tuning of specific kinase activities to achieve its overall anti-inflammatory effect.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. MLB has been demonstrated to suppress the activation of the NLRP3 inflammasome.[7][8] Studies in models of aging and obesity-induced inflammation have shown that MLB treatment significantly reduces the protein levels of key inflammasome components, including NLRP3, caspase-1, and the mature form of IL-1β.[7][8]
Quantitative Data Summary
The anti-inflammatory effects of Magnesium Lithospermate B have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Anti-inflammatory Effects of Magnesium Lithospermate B
| Cell Line | Inflammatory Stimulus | MLB Concentration | Measured Parameter | Result | Reference |
| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | ICAM-1, VCAM-1, TNF-α mRNA | Dose-dependent inhibition | [1][4] |
| Human Peripheral T-cells | PMA + Ionomycin | Not specified | IL-2, IL-4, TNF-α, IFN-γ | Inhibition of production | [2] |
| FVB Mouse Hippocampal Neurons | Amyloid β (1-42) | 50 µg/mL | Pro-inflammatory cytokines | Attenuated release | [3] |
| Human Skin Fibroblasts | UVB irradiation | Not specified | p-ERK, p-p38, p-JNK | Suppressed upregulation | [9] |
Table 2: In Vivo Anti-inflammatory Effects of Magnesium Lithospermate B
| Animal Model | Inflammatory Challenge | MLB Dosage | Measured Parameter | Result | Reference |
| Sprague-Dawley Rats | LPS (10 mg/kg, ip) | 25-100 mg/kg, ip | Leukocyte adhesion, vascular leakage | Dose-dependent attenuation | [1][4] |
| Mice | Hepatic Ischemia-Reperfusion | 50, 100, 200 mg/kg | Serum TNF-α, IL-6 | Markedly decreased | [5] |
| Sprague-Dawley Rats | Myocardial Ischemia/Reperfusion | 15, 30, 60 mg/kg | Serum TNF-α, IL-1β, IL-6 | Significant reduction | [10] |
| Pregnant Sprague-Dawley Rats | L-NAME induced hypertension | 5, 10 mg/kg | Serum and placental inflammatory cytokines | Partially reversed increase | [11] |
| C57BL/6J Mice | High-Fat Diet | Not specified | Serum IL-6, TNF-α | Reduced levels | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the anti-inflammatory effects of MLB.
In Vitro Inflammation Model (LPS-induced Endothelial Cells)
Objective: To assess the effect of MLB on lipopolysaccharide (LPS)-induced inflammation in endothelial cells.
Cell Culture:
-
Human Microvascular Endothelial Cells (HMEC-1) are cultured in MCDB 131 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Seed HMEC-1 cells in appropriate culture plates and allow them to adhere and reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of MLB (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 2 hours).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a designated time (e.g., 4-24 hours).
-
Harvest the cells and/or culture supernatant for downstream analysis.
Downstream Analyses:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes (e.g., ICAM1, VCAM1, TNFα).
-
Western Blotting: To analyze the protein levels and phosphorylation status of key signaling molecules (e.g., p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1).
-
ELISA: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
In Vivo Acute Inflammation Model (LPS-induced Endotoxemia)
Objective: To evaluate the protective effects of MLB against LPS-induced systemic inflammation in an animal model.
Animal Model:
-
Male Sprague-Dawley rats (or other suitable rodent models) are used.
Experimental Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Administer MLB via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 25, 50, 100 mg/kg).
-
After a pre-treatment period (e.g., 1-2 hours), induce systemic inflammation by administering a single dose of LPS (e.g., 10 mg/kg, ip).
-
At a specified time point post-LPS injection (e.g., 4-6 hours), euthanize the animals and collect blood and tissue samples for analysis.
Outcome Measures:
-
Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits.
-
Tissue Histology: Perform histological analysis of organs such as the lungs and liver to assess inflammatory cell infiltration and tissue damage.
-
Leukocyte Adhesion Assays: Use intravital microscopy to visualize and quantify leukocyte adhesion to the endothelium in mesenteric venules.
-
Vascular Permeability Assays: Assess vascular leakage using methods such as the Evans blue dye extravasation assay.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of MLB on the protein expression and phosphorylation of key signaling molecules.
Protocol Overview:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Magnesium lithospermate B demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including the inhibition of NF-κB and the NLRP3 inflammasome, and the activation of the Nrf2 antioxidant response. The quantitative data from both in vitro and in vivo studies consistently support its dose-dependent efficacy in mitigating inflammatory responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of MLB and to develop novel anti-inflammatory agents. Continued research into the precise molecular interactions and clinical potential of MLB is warranted to translate these promising preclinical findings into effective treatments for a range of inflammatory diseases.
References
- 1. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Magnesium lithospermate B improves pulmonary artery banding induced right ventricular dysfunction by alleviating inflammation via p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifibrotic Potential of Magnesium Lithospermate B: A Technical Guide for Researchers
For Immediate Release
This technical guide delves into the antifibrotic effects of Magnesium Lithospermate B (MLB) on hepatic stellate cells (HSCs), providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action and experimental validation.
Introduction
Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. Magnesium Lithospermate B (MLB), a major active component of Salvia miltiorrhiza, has demonstrated significant antifibrotic effects. This document outlines the key findings on the impact of MLB on HSCs, detailing the experimental protocols and summarizing the quantitative data from pivotal studies.
Quantitative Data Summary
The antifibrotic effects of MLB have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
In Vitro Efficacy of MLB on Human Hepatic Stellate Cells
Table 1: Effect of MLB on HSC Viability
| MLB Concentration (µM) | Treatment Duration (h) | Cell Viability (%) (Mean ± SD) |
| 0 | 72 | 100 |
| 50 | 72 | 93.4 ± 4.1 |
| 100 | 48 | No discernible cytotoxicity |
| 300 | 72 | ~80% |
Data extracted from a study by Paik et al.[1]
Table 2: Inhibitory Effect of MLB on PDGF-Induced HSC Proliferation
| Treatment | MLB Concentration (µM) | Cell Proliferation (as % of control) (Mean ± SD) | P-value |
| Control | 0 | 100 | - |
| PDGF (20 ng/ml) | 0 | ~140 | < 0.01 (vs. Control) |
| PDGF + MLB | 50 | ~120 | < 0.05 (vs. PDGF only) |
| PDGF + MLB | 100 | ~110 | < 0.05 (vs. PDGF only) |
Data represents the mean ± SD of two independent experiments.[1]
Table 3: Suppression of Inflammatory and Fibrogenic Responses in HSCs by MLB
| Parameter | Treatment | MLB Concentration (µM) | Result |
| NF-κB Transcriptional Activation | TNF-α (10 ng/ml) | 0 | ~8-fold increase |
| TNF-α + MLB | 50 | Significant inhibition | |
| TNF-α + MLB | 100 | Stronger inhibition | |
| H₂O₂-Induced ROS Generation | H₂O₂ (100 µM) | 0 | Marked increase |
| H₂O₂ + MLB | 50 | Markedly reduced | |
| H₂O₂ + MLB | 100 | Markedly reduced | |
| Type I Collagen Secretion | - | 50 | Inhibited |
| - | 100 | Inhibited |
Data is a summary of findings from Paik et al.[1]
In Vivo Efficacy of MLB in a Rat Model of Liver Fibrosis
Table 4: Effect of MLB on Hepatic mRNA Expression in Thioacetamide (TAA)-Induced Cirrhotic Rats
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| α-SMA | TAA only | Significantly increased |
| TAA + MLB | Significantly decreased | |
| TGF-β1 | TAA only | Significantly increased |
| TAA + MLB | Significantly decreased | |
| Collagen α1(I) | TAA only | Significantly increased |
| TAA + MLB | Significantly decreased |
MLB was orally administered daily.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hepatic Stellate Cell Culture
Immortalized human HSCs are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are typically seeded in appropriate culture plates and allowed to adhere overnight.
Cell Viability Assay (MTT Assay)
-
Seed HSCs in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of MLB (0-300 µM) in a serum-free medium for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]
Cell Proliferation Assay
-
Seed HSCs in a 96-well plate and serum-starve for 24 hours.
-
Pre-treat the cells with various concentrations of MLB for 1 hour.
-
Stimulate the cells with platelet-derived growth factor (PDGF; 20 ng/mL) for 24 hours.
-
Assess cell proliferation using the MTT assay as described above.
NF-κB Transcriptional Activation Assay (Luciferase Reporter Assay)
-
Infect HSCs with an adenovirus expressing a luciferase reporter gene under the control of an NF-κB response element (Ad5NF-κBLuc) at a multiplicity of infection (MOI) of 500 for 12 hours in DMEM containing 0.5% FBS.
-
At 20 hours post-infection, pre-treat the cells with various concentrations of MLB for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer. Normalize the luciferase activity to the total protein concentration of the cell lysate.[1]
Reactive Oxygen Species (ROS) Generation Assay
-
Seed HSCs in a suitable plate and serum-starve overnight.
-
Pre-incubate the cells with various concentrations of MLB.
-
Load the cells with the redox-sensitive dye CM-H₂DCFDA (10 µM).
-
Stimulate the cells with 100 µM H₂O₂.
-
Measure the fluorescence intensity using a fluorometer to quantify intracellular ROS levels.[1]
Western Blot for Type I Collagen Secretion
-
Treat HSCs with various concentrations of MLB for 48 hours.
-
Collect the culture supernatant and precipitate the proteins.
-
Separate the precipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against type I collagen, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system. For cellular protein analysis, lyse the cells and probe for α-SMA and α-tubulin as a loading control.[1]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of MLB and the experimental workflow.
Caption: Workflow of in vitro experiments on hepatic stellate cells.
Caption: MLB's inhibitory effects on key fibrotic signaling pathways.
Conclusion
Magnesium Lithospermate B demonstrates significant antifibrotic effects on hepatic stellate cells. It inhibits HSC proliferation, suppresses inflammatory responses by inhibiting NF-κB signaling, reduces oxidative stress, and decreases the secretion of type I collagen.[1] These findings, supported by in vivo data showing reduced hepatic expression of fibrogenic markers, position MLB as a promising therapeutic agent for the treatment of hepatic fibrosis.[2] Further research into the detailed molecular mechanisms and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Monomethyl Lithospermate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate (MOL), a derivative of lithospermic acid, has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of MOL, focusing on its mechanism of action in neuronal cell models under ischemic conditions. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts in the field of neuroprotection.
The primary focus of this guide is the protective effect of MOL against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for studying ischemic stroke.[1][2] Evidence strongly suggests that MOL exerts its neuroprotective effects through the activation of the PI3K/Akt signaling pathway, a critical mediator of cell survival and apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the neuroprotective effects of this compound (MOL) in SH-SY5Y cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R).
Table 1: Effect of this compound on SH-SY5Y Cell Viability after OGD/R
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| OGD/R | - | ~55 |
| OGD/R + MOL | 5 | ~65 |
| OGD/R + MOL | 10 | ~75 |
| OGD/R + MOL | 20 | ~85 |
| OGD/R + MOL (20 µM) + LY294002 (10 µM) | - | ~60* |
| Note: Values are approximated from graphical data presented in the source literature.[1] |
Table 2: Effect of this compound on Apoptosis in SH-SY5Y Cells after OGD/R
| Treatment Group | Concentration (µM) | Apoptosis Rate (%) |
| Control | - | <5 |
| OGD/R | - | ~30 |
| OGD/R + MOL | 5 | ~20 |
| OGD/R + MOL | 10 | ~15 |
| OGD/R + MOL | 20 | ~10 |
| OGD/R + MOL (20 µM) + LY294002 (10 µM) | - | ~25 |
| Note: Values are approximated from graphical data presented in the source literature.[1] |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in SH-SY5Y Cells after OGD/R
| Treatment Group | Concentration (µM) | Observation |
| Control | - | High red fluorescence (polarized mitochondria) |
| OGD/R | - | High green fluorescence (depolarized mitochondria) |
| OGD/R + MOL | 5, 10, 20 | Dose-dependent increase in red/green fluorescence ratio |
| Note: Based on qualitative JC-1 staining results.[1][3] |
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) and Oxidative Stress Markers in SH-SY5Y Cells after OGD/R
| Treatment Group | Concentration (µM) | Relative ROS Levels | SOD, CAT, GSH Levels | MDA Levels |
| Control | - | Low | High | Low |
| OGD/R | - | Significantly Increased | Decreased | Increased |
| OGD/R + MOL | 5, 10, 20 | Dose-dependently Decreased | Increased | Decreased |
| OGD/R + MOL (20 µM) + LY294002 (10 µM) | - | Significantly Increased (vs. MOL alone) | - | - |
| Note: Based on quantitative data from DCFH-DA and respective biochemical assays.[1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
OGD/R Procedure:
-
SH-SY5Y cells are cultured to the desired confluency.
-
To induce OGD, the normal culture medium is replaced with sugar-free Locke's medium.
-
The cells are then placed in an anaerobic chamber for 4 hours.[1]
-
For reoxygenation, the sugar-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for 12 hours.[1]
-
For treatment groups, this compound (5, 10, 20 µM) is added to the medium during the reoxygenation phase.[1]
-
In experiments involving pathway inhibition, the PI3K inhibitor LY294002 (10 µM) is co-administered with MOL during reoxygenation.[1]
-
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The WST-8 reagent is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.[4][5][6]
-
Protocol:
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]
-
Protocol:
-
Following OGD/R and treatment, harvest the SH-SY5Y cells.
-
Wash the cells three times with cold PBS.[1]
-
Resuspend the cells in binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Incubate for 30 minutes in the dark at room temperature.[1]
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.[1]
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.[9][10][11]
-
Protocol:
-
After OGD/R and treatment, discard the culture medium.
-
Add JC-1 staining solution to the cells and incubate for 30 minutes in the dark.[1]
-
Wash the cells three times with PBS.[1]
-
Observe the fluorescence changes using a fluorescence microscope. Red fluorescence indicates healthy mitochondria with high MMP, while green fluorescence indicates depolarized mitochondria.[1]
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[12][13]
-
Protocol:
-
Following OGD/R and treatment, incubate the SH-SY5Y cells with DCFH-DA solution.
-
After the incubation period, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Western Blot Analysis for PI3K/Akt Pathway Proteins
-
Principle: Western blotting is used to detect the expression levels of specific proteins. In this context, it is used to measure the phosphorylation status of PI3K and Akt, which are key indicators of the pathway's activation.
-
Protocol:
-
After OGD/R and treatment, lyse the SH-SY5Y cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-Akt, and Akt.[1][14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1][15]
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are primarily attributed to the activation of the PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway
This compound (MOL) has been shown to promote the phosphorylation of both PI3K and Akt in SH-SY5Y cells subjected to OGD/R.[1] This activation of the PI3K/Akt pathway is crucial for its neuroprotective effects, as evidenced by the reversal of these effects in the presence of the PI3K inhibitor LY294002.[1][16] The activated Akt can then phosphorylate and regulate a variety of downstream targets involved in promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow for In Vitro Neuroprotection Assays
The following diagram illustrates the general workflow for assessing the neuroprotective effects of a compound in an in vitro model of OGD/R.
Caption: General workflow for in vitro neuroprotection studies.
Discussion and Future Directions
The in vitro data strongly support the neuroprotective potential of this compound against ischemia-reperfusion-like injury. The primary mechanism of action identified is the activation of the pro-survival PI3K/Akt signaling pathway, leading to reduced apoptosis and oxidative stress.
While the current evidence is compelling, further research is warranted to fully elucidate the neuroprotective profile of MOL. Future in vitro studies could explore:
-
Involvement of Other Signaling Pathways: Although not yet directly demonstrated for MOL, related compounds like Magnesium Lithospermate B have been shown to exert neuroprotective effects through the Nrf2 and MAPK signaling pathways.[17][18] Investigating whether MOL also modulates these pathways could provide a more comprehensive understanding of its mechanism of action.
-
Different Neuronal Cell Types: While SH-SY5Y cells are a valuable model, studies using primary neuronal cultures could provide further validation of MOL's neuroprotective effects in a more physiologically relevant system.
-
Other Models of Neurodegeneration: Evaluating the efficacy of MOL in in vitro models of other neurodegenerative diseases, such as those mimicking Alzheimer's or Parkinson's disease, could broaden its therapeutic potential.
References
- 1. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptglab.com [ptglab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tjyybjb.ac.cn [tjyybjb.ac.cn]
- 17. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Lithospermate: A Technical Guide to its Role in PI3K/AKT Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl lithospermate (MOL), a derivative of lithospermic acid found in Salvia miltiorrhiza, has emerged as a compound of interest for its neuroprotective effects. A growing body of evidence indicates that a key mechanism underlying these effects is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This technical guide provides an in-depth analysis of the role of this compound in activating the PI3K/AKT pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction to the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). This recruitment to the cell membrane facilitates the phosphorylation and subsequent activation of AKT by upstream kinases such as PDK1 and mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby modulating their activity and initiating various cellular responses. Dysregulation of the PI3K/AKT pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.
This compound as an Activator of the PI3K/AKT Pathway
Recent studies have demonstrated that this compound exerts its biological effects, particularly its neuroprotective properties, through the activation of the PI3K/AKT signaling pathway.[1] In vitro and in vivo experiments have shown that MOL treatment leads to increased phosphorylation of key proteins in this cascade, namely PI3K and AKT.[1] This activation is associated with enhanced cell survival and a reduction in apoptosis, particularly in neuronal cell models subjected to ischemic stress.[1]
In Vitro Evidence
In studies utilizing the human neuroblastoma cell line SH-SY5Y subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury, this compound has been shown to significantly increase cell viability and reduce apoptosis.[1] This protective effect is correlated with an increase in the phosphorylation of both PI3K and AKT.[1] The use of a PI3K inhibitor, LY294002, was found to partially block the protective effects of MOL, confirming the involvement of the PI3K/AKT pathway.[1]
In Vivo Evidence
The neuroprotective effects of this compound have also been observed in animal models of ischemic stroke. In a rat model of middle cerebral artery occlusion (MCAO), administration of MOL was found to improve neurological function and reduce cerebral infarct size.[1] Mechanistic studies in these models revealed that MOL treatment leads to the activation of the PI3K/AKT pathway in the brain tissue of MCAO rats, as evidenced by increased phosphorylation of PI3K and AKT.[1]
Quantitative Data
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on the PI3K/AKT pathway and its neuroprotective outcomes.
Table 1: In Vitro Effects of this compound on SH-SY5Y Cells
| Parameter | Treatment Group | Concentration | Result |
| Cell Viability | This compound | 5 µM | Increased |
| 10 µM | Increased | ||
| 20 µM | Increased | ||
| p-PI3K/PI3K Ratio | This compound | 20 µM | Increased |
| p-AKT/AKT Ratio | This compound | 20 µM | Increased |
Data is synthesized from studies on SH-SY5Y cells treated with this compound for 12 hours following OGD/R.[1]
Table 2: In Vivo Effects of this compound in MCAO Rat Model
| Parameter | Treatment Group | Dosage | Result |
| Neurological Deficit Score | This compound | 72.4 µM/kg | Improved |
| Cerebral Infarct Size | This compound | 72.4 µM/kg | Reduced |
| p-PI3K/PI3K Ratio in Brain Tissue | This compound | 72.4 µM/kg | Increased |
| p-AKT/AKT Ratio in Brain Tissue | This compound | 72.4 µM/kg | Increased |
Data is based on studies in MCAO rats treated with this compound.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD/R Procedure:
-
Replace the culture medium with glucose-free DMEM.
-
Incubate the cells in a hypoxic chamber with 95% N2 and 5% CO2 for a specified period (e.g., 4 hours) to induce oxygen-glucose deprivation.
-
Following the OGD period, replace the glucose-free medium with complete DMEM containing glucose and return the cells to normoxic conditions (95% air, 5% CO2) for a reoxygenation period (e.g., 12 or 24 hours).
-
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (e.g., 5, 10, 20 µM) during the reoxygenation phase.
Western Blot Analysis for PI3K/AKT Pathway Activation
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-PI3K (p-PI3K)
-
Total PI3K
-
Phospho-AKT (p-AKT, typically at Ser473)
-
Total AKT
-
A loading control (e.g., β-actin or GAPDH)
-
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Middle Cerebral Artery Occlusion (MCAO) Animal Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
MCAO Procedure:
-
Anesthesia is induced in the animals.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
This compound Administration: this compound is administered to the animals, typically via intraperitoneal or intravenous injection, at a specific dosage (e.g., 72.4 µM/kg) at the onset of reperfusion.
-
Neurological Function Assessment: Neurological deficits are scored at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained (e.g., with TTC staining) to measure the infarct volume.
-
Western Blot of Brain Tissue: Brain tissue from the ischemic hemisphere is dissected and homogenized for protein extraction and subsequent Western blot analysis of PI3K and AKT phosphorylation as described in the in vitro protocol.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on PI3K/AKT.
Conclusion
This compound has been identified as a significant activator of the PI3K/AKT signaling pathway. This mechanism of action is central to its observed neuroprotective effects in both cellular and animal models of ischemic injury. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the upstream receptors targeted by this compound and further characterizing the downstream effectors of AKT activation to fully map its pharmacological profile. The continued exploration of this compound's role in modulating the PI3K/AKT pathway holds promise for the development of novel therapies for neurodegenerative diseases and other conditions where this pathway is dysregulated.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Monomethyl Lithospermate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate, specifically 9"-lithospermic acid methyl ester, has emerged as a compound of interest in oncological research. Recent studies have highlighted its potential as an antineoplastic agent, demonstrating significant activity against glioblastoma cell lines. Glioblastoma is a particularly aggressive and challenging form of brain cancer, and novel therapeutic agents are urgently needed. This compound, a derivative of lithospermic acid found in plants such as Thymus thracicus, has been shown to inhibit cellular proliferation, induce cell death, and impede the migration of glioblastoma cells in vitro.
These promising preliminary findings underscore the need for a reliable source of this compound for further preclinical and clinical research. While isolation from natural sources is possible, chemical synthesis offers the advantages of scalability, purity control, and the potential for the generation of novel analogs. This document provides a proposed protocol for the chemical synthesis of this compound, its purification, and its subsequent in vitro evaluation against glioblastoma cell lines. Additionally, it outlines a key signaling pathway potentially involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of 9"-lithospermic acid methyl ester and the target parameters for its proposed synthesis.
Table 1: Biological Activity of 9"-Lithospermic Acid Methyl Ester against Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| U87 | 30 | 72 | Trypan Blue Exclusion | |
| T98 | 34 | 72 | Trypan Blue Exclusion |
Table 2: Proposed Synthesis and Purification Parameters for this compound
| Parameter | Target Value | Method | Notes |
| Starting Material | Lithospermic Acid (>95% purity) | Commercially available or isolated | Purity of starting material is critical for clean reaction. |
| Reaction Yield | >40% | Chemical Synthesis | Theoretical yield, requires optimization. |
| Final Purity | >98% | Preparative HPLC | Purity to be confirmed by HPLC and NMR. |
| Major Byproducts | Unreacted Lithospermic Acid, Dimethyl Lithospermate | To be removed during purification | Monitoring by TLC or LC-MS is recommended. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Note: This is a proposed protocol based on established principles of selective esterification of polyphenolic acids. It requires experimental validation and optimization. Lithospermic acid possesses multiple phenolic hydroxyl groups and two carboxylic acid functions, necessitating a regioselective approach.
Objective: To selectively esterify one of the two carboxylic acid groups of lithospermic acid to yield this compound.
Materials:
-
Lithospermic Acid (starting material)
-
Methanol (B129727) (reagent grade, anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable carbodiimide (B86325) coupling agent (e.g., DCC, EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., Ethyl acetate:Hexane:Acetic acid mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve lithospermic acid (1 equivalent) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition:
-
Method A (Thionyl Chloride): Slowly add a solution of thionyl chloride (0.1-0.2 equivalents) in anhydrous methanol (5-10 equivalents) to the cooled lithospermic acid solution over 30 minutes. The catalytic amount of thionyl chloride in methanol generates HCl in situ, which can promote selective esterification of the less sterically hindered or more electronically favorable carboxylic acid.
-
Method B (Carbodiimide Coupling): If using a coupling agent, add the carbodiimide (e.g., DCC, 1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) to the lithospermic acid solution. Then, slowly add anhydrous methanol (1.2 equivalents).
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of a new, less polar spot corresponding to the monomethyl ester.
-
Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of this compound by Preparative HPLC
Objective: To purify the crude this compound from unreacted starting material, di-esterified byproduct, and other impurities.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Method Development (Analytical Scale): Before proceeding to preparative scale, optimize the separation on an analytical HPLC system. A typical gradient might be from 20% to 80% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
-
Preparative HPLC: Scale up the optimized method to the preparative column. Inject the dissolved crude product.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound, as identified by retention time from the analytical run and, if possible, online UV detection.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with >98% purity.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the pure this compound as a solid powder.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.
Protocol 3: In Vitro Evaluation of this compound on Glioblastoma Cell Lines
Objective: To determine the cytotoxic effects of synthesized this compound on U87 and T98 glioblastoma cell lines.
Materials:
-
U87 and T98 glioblastoma cell lines
-
Complete culture medium (e.g., EMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
96-well or 24-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed U87 and T98 cells in 24-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the medium should be less than 0.1%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the treated cells for 72 hours.
-
Cell Viability Assessment (Trypan Blue Exclusion Assay):
-
After incubation, detach the cells using trypsin-EDTA.
-
Resuspend the cells in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Diagrams of Pathways and Workflows
Caption: Proposed workflow for the chemical synthesis and purification of this compound.
Caption: The mTOR signaling pathway, a critical regulator of cell growth and survival often dysregulated in glioblastoma. This compound may exert its effects by inhibiting this pathway. This proposed mechanism requires further investigation.
Application Notes & Protocols: Evaluating the Efficacy of Magnesium Lithospermate B in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Magnesium lithospermate B (MLB), a major water-soluble compound derived from Salvia miltiorrhiza, has demonstrated significant therapeutic potential in various preclinical animal models of fibrotic and inflammatory diseases. These notes provide a summary of efficacy data and detailed protocols for inducing relevant animal models to test MLB. The primary mechanisms of action appear to involve the inhibition of inflammatory responses and key fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[1][2][3] This document serves as a practical guide for researchers investigating the therapeutic applications of MLB.
Efficacy Data in Animal Models
MLB has been evaluated in multiple rodent models, showing consistent protective effects against fibrosis and tissue injury in the liver, lungs, and kidneys.
Liver Fibrosis Model
In a thioacetamide (B46855) (TAA)-induced liver fibrosis model in Sprague-Dawley rats, oral administration of MLB (40 mg/kg daily) significantly attenuated liver injury and fibrosis.[1][4]
Table 1: Effects of MLB on Serum Markers and Gene Expression in TAA-Induced Liver Fibrosis in Rats
| Parameter | TAA Model Group (8 Weeks) | TAA + MLB Group (8 Weeks) | Percent Change |
| Serum ALT (IU/L) | High (Specific value not provided) | Significantly Lower[1][4] | - |
| Serum AST (IU/L) | High (Specific value not provided) | Significantly Lower[1][4] | - |
| Hepatic α-SMA mRNA | High (Specific value not provided) | Significantly Decreased[1][4] | - |
| Hepatic TGF-β1 mRNA | High (Specific value not provided) | Significantly Decreased[1][4] | - |
| Hepatic Collagen α1(I) mRNA | High (Specific value not provided) | Significantly Decreased[1][4] | - |
Data synthesized from findings reported in studies on TAA-induced hepatic fibrosis.[1][4]
Pulmonary Fibrosis Model
In a bleomycin (B88199) (BLM)-induced pulmonary fibrosis model in C57 mice, MLB treatment (50 mg/kg for seven days) mitigated lung injury and collagen deposition.[2][5][6]
Table 2: Effects of MLB on Pathological Scores and Collagen Content in BLM-Induced Pulmonary Fibrosis in Mice
| Parameter | BLM Model Group | BLM + MLB Group | Percent Change |
| Lung Inflammation Score | High | Significantly Reduced[2][6] | - |
| Lung Fibrosis Score | High | Significantly Reduced[2][6] | - |
| Lung Hydroxyproline (B1673980) (µg/mg) | High | Significantly Decreased[2][6] | - |
| Serum Hydroxyproline (µg/mL) | High | Significantly Decreased[2][6] | - |
Data synthesized from findings reported in studies on BLM-induced pulmonary fibrosis.[2][6]
Diabetic Nephropathy Model
In streptozotocin (B1681764) (STZ)-induced diabetic mice, MLB treatment was shown to improve kidney function markers.[7] It has been suggested that MLB ameliorates diabetic nephropathy by modulating gut microbiota and suppressing the formation of uremic toxins.[8][9]
Table 3: Effects of MLB on Renal Function in STZ-Induced Diabetic Nephropathy in Mice
| Parameter | STZ Model Group (8 Weeks) | STZ + MLB Group (8 Weeks) | Percent Change |
| 24-h Urinary Albumin | Significantly Increased | Significantly Lower[7] | - |
| Fasting Blood Glucose | Elevated | No Significant Effect[7] | - |
Data synthesized from findings reported in studies on STZ-induced diabetic nephropathy.[7]
Experimental Workflows & Signaling Pathways
General Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of MLB in an induced disease model.
Caption: General workflow for preclinical evaluation of MLB.
MLB-Mediated Inhibition of TGF-β/Smad Signaling
A key antifibrotic mechanism of MLB is the inhibition of the TGF-β/Smad pathway.[2][5] MLB has been shown to decrease the protein level of the TGF-β receptor I (TGF-βRI), which is critical for initiating the signaling cascade that leads to collagen production and fibrosis.[2]
Caption: MLB inhibits the TGF-β/Smad pathway by reducing TGF-βRI levels.
Detailed Experimental Protocols
The following are synthesized protocols based on methodologies reported in the cited literature for inducing common animal models used to test MLB efficacy.
Protocol: TAA-Induced Liver Fibrosis in Rats
This protocol describes the induction of liver fibrosis in Sprague-Dawley rats using thioacetamide (TAA), a potent hepatotoxin.[1]
Materials:
-
Thioacetamide (TAA) (Sigma-Aldrich)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
6-week-old male Sprague-Dawley rats
-
Gavage tubes
-
Magnesium Lithospermate B (MLB)
Procedure:
-
Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign rats to experimental groups (e.g., Control, TAA only, TAA + MLB).
-
TAA Preparation: Prepare a TAA solution in sterile saline.
-
Fibrosis Induction: Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, twice a week.[1] Continue for the duration of the study (e.g., 8 to 12 weeks).
-
MLB Treatment: For the treatment group, administer MLB orally once daily using a gavage tube at a dose of 40 mg/kg body weight.[1] Begin MLB administration concurrently with the first TAA injection.
-
Control Groups: The "TAA only" group receives the vehicle for MLB (e.g., water) by gavage. The "Control" group receives i.p. injections of saline and the vehicle by gavage.
-
Monitoring: Monitor animal health, body weight, and behavior throughout the study.
Protocol: BLM-Induced Pulmonary Fibrosis in Mice
This protocol details the induction of pulmonary fibrosis in C57BL/6 mice using a single intratracheal instillation of bleomycin (BLM).[2]
Materials:
-
Bleomycin sulfate (B86663) (BLM)
-
Sterile Saline
-
8 to 10-week-old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Magnesium Lithospermate B (MLB)
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Control, BLM only, BLM + MLB).
-
Fibrosis Induction:
-
Anesthetize a mouse and place it in a supine position.
-
Make a small incision to expose the trachea.
-
Using a fine-gauge needle, perform a single intratracheal instillation of BLM (dose can range from 1.5 to 5.0 mg/kg) dissolved in sterile saline.
-
Suture the incision and allow the mouse to recover.
-
-
MLB Treatment: Administer MLB (e.g., 50 mg/kg) daily for a specified period (e.g., 7 to 21 days) post-BLM induction.[2] Administration can be via i.p. injection or oral gavage.
-
Control Groups: The "BLM only" group receives the vehicle for MLB. The "Control" group receives an intratracheal instillation of sterile saline and the MLB vehicle.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals. Perfuse the lungs and harvest them for histopathology (H&E, Masson's trichrome staining), hydroxyproline content analysis (to quantify collagen), and Western blot analysis (for TGF-βRI, p-Smad3).[2]
Protocol: STZ-Induced Diabetic Nephropathy in Rodents
This protocol describes the induction of type 1 diabetes, leading to diabetic nephropathy, using streptozotocin (STZ), which is toxic to pancreatic β-cells.[10]
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich)
-
Cold (4°C) 0.1 M citrate (B86180) buffer (pH 4.5)
-
8-week-old male rats (e.g., Sprague-Dawley) or mice
-
Glucose meter and test strips
-
Metabolic cages for urine collection
-
Magnesium Lithospermate B (MLB)
Procedure:
-
Acclimatization: Acclimate animals for one week.
-
Fasting: Fast the animals for 4-6 hours before STZ injection, with water available ad libitum.
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer. STZ is light-sensitive and unstable in solution.
-
Diabetes Induction: Administer a single i.p. injection of STZ. A common dose for rats is 60 mg/kg.[11][10]
-
Hyperglycemia Confirmation: Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[10]
-
Group Allocation: Divide the confirmed diabetic animals into "STZ only" and "STZ + MLB" groups. A non-diabetic control group should receive citrate buffer only.
-
MLB Treatment: Begin daily administration of MLB via oral gavage. The treatment duration can be several weeks (e.g., 8 weeks or more) to allow for the development of nephropathy.
-
Monitoring:
-
Monitor blood glucose and body weight weekly.
-
At regular intervals (e.g., every 4 weeks), place animals in metabolic cages to collect 24-hour urine samples for the measurement of urinary albumin and creatinine.
-
References
- 1. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnesium lithospermate B improves the gut microbiome and bile acid metabolic profiles in a mouse model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium lithospermate B ameliorates diabetic nephropathy by suppressing the uremic toxin formation mediated by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 11. criver.com [criver.com]
Application Note: Quantitative Analysis of Monomethyl Lithospermate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Monomethyl lithospermate in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The described protocol is intended as a robust starting point for method development and validation in research and quality control settings. It outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, representative data is presented to demonstrate the expected performance of the method in terms of linearity, precision, and accuracy.
Introduction
This compound is a derivative of lithospermic acid, a compound of interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for the separation and quantification of this analyte. This application note details a reversed-phase HPLC method developed for this purpose.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
A gradient elution is proposed to ensure optimal separation of this compound from potential matrix interferences.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (e.g., from a plant extract):
-
Accurately weigh 1 g of the powdered sample.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Representative Data)
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | Mean Peak Area (n=6) | RSD (%) |
| 10 | 152,100 | 1.1% |
| 50 | 760,500 | 0.7% |
| 100 | 1,523,800 | 0.5% |
Table 4: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.8 | 98.0% |
| Medium | 50 | 50.7 | 101.4% |
| High | 100 | 99.2 | 99.2% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and robust framework for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in various research and industrial applications. It is recommended that users perform a full method validation according to their specific requirements and regulatory guidelines.
Application Notes and Protocols for Studying Monomethyl Lithospermate Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of Monomethyl lithospermate (MML), a bioactive compound with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. The following sections offer step-by-step guidance on cell culture preparation, treatment with MML, and subsequent analysis of its biological impact.
Biological Activities and Mechanisms of Action
This compound, and its closely related salt Magnesium lithospermate B (MLB), have been shown to exert a range of biological effects through the modulation of key signaling pathways. These include potent anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3][4]
Table 1: Summary of this compound's Biological Effects and Affected Signaling Pathways
| Biological Effect | Affected Cell Types | Key Signaling Pathways Modulated | References |
| Anti-inflammatory | Endothelial cells, T-lymphocytes, Macrophages | Inhibition of NF-κB activation, Activation of Nrf2 pathway, Inhibition of JAK2-STAT3 signaling.[3][4][5][6][7] | [3][4][5][6][7] |
| Antioxidant | Cardiomyocytes, Hepatic Stellate Cells | Scavenging of reactive oxygen species (ROS), Increased activity of antioxidant enzymes (SOD, CAT, GPx).[1][2][8] | [1][2][8] |
| Anti-cancer | Colorectal cancer cells (HCT116, SW480), Glioblastoma cells (U87, T98) | Inhibition of cell proliferation, migration, and invasion; Induction of cell death.[3][9][10] | [3][9][10] |
| Anti-fibrotic | Hepatic Stellate Cells | Suppression of cell proliferation and collagen secretion.[8][11] | [8][11] |
| Vasodilation | Vascular Smooth Muscle Cells | Activation of sGC/cGMP/PKG pathway.[12] | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and research questions. It is crucial to optimize conditions such as cell seeding density, MML concentration, and incubation times for each experimental setup.
General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining and passaging adherent mammalian cell lines.
Materials:
-
Selected cell line (e.g., HCT116, U87, HMEC-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Grow cells in appropriate culture flasks until they reach 80-90% confluency.
-
Washing: Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Dissociation: Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralization: Add complete growth medium to inactivate the trypsin.
-
Cell Counting: Determine cell viability and density using a hemocytometer or an automated cell counter.
-
Subculturing: Seed the cells into new culture vessels at the desired density.
-
Incubation: Return the cells to the incubator to allow for attachment and growth.
Protocol for Investigating Anti-Proliferative Effects
This protocol uses the MTT assay to assess the effect of MML on cell viability and proliferation.
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound (MML) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
MML Treatment: Treat the cells with various concentrations of MML (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve MML).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 2: Example Data Presentation for Anti-Proliferative Effects of MML on Glioblastoma Cells
| Cell Line | MML Concentration (µM) | Inhibition of Cell Viability (%) (IC50) | Reference |
| U87 | 30 | 50 | [9] |
| T98 | 34 | 50 | [9] |
Protocol for Assessing Anti-inflammatory Effects
This protocol describes the measurement of pro-inflammatory cytokines using ELISA to evaluate the anti-inflammatory properties of MML.
Materials:
-
Cells capable of mounting an inflammatory response (e.g., macrophages, endothelial cells)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound (MML)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatant
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of MML for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the pro-inflammatory cytokine.
-
Data Analysis: Compare the cytokine levels in MML-treated cells to the stimulated control.
Table 3: Example Data on the Anti-inflammatory Effects of MLB
| Cell Line | Treatment | Effect on Inflammatory Markers | Reference |
| HMEC-1 | LPS + MLB | Dose-dependent inhibition of ICAM1, VCAM1, and TNFα mRNA levels.[6] | [6] |
| Human peripheral T lymphocytes | PMA + Ionomycin + MLB | Inhibition of IL-2, IL-4, TNF-α, and IFN-γ production.[7] | [7] |
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways modulated by MML and a general experimental workflow for studying its effects.
Caption: General experimental workflow for studying MML effects.
Caption: MML's anti-inflammatory and antioxidant signaling pathways.
Caption: MML's anti-cancer signaling pathway.
References
- 1. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium Lithospermate B Inhibits Colorectal Cancer Cell Progression Through JAK2-STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 5. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of Monomethyl Lithospermate Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate (MML) is a bioactive compound that has garnered significant interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the Western blot analysis of key signaling pathways modulated by MML, including the NF-κB, Nrf2, PI3K/Akt, and MAPK pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, cell survival, and proliferation.
Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins, providing critical insights into the effects of MML on cellular signaling. The following sections offer detailed methodologies, data presentation guidelines, and visual representations of the signaling pathways and experimental workflows.
Key Signaling Pathways Modulated by this compound
This compound, and its closely related compound Magnesium lithospermate B (MLB), have been shown to influence several critical intracellular signaling cascades.
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. MML has been observed to inhibit the activation of NF-κB, primarily by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][2]
-
Nrf2 Signaling Pathway: As a master regulator of the antioxidant response, the Nrf2 pathway is crucial for cellular defense against oxidative stress. MML can activate the Nrf2 pathway, leading to the increased expression of downstream antioxidant enzymes.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is vital for cell survival, growth, and proliferation. Evidence suggests that MML can modulate the PI3K/Akt pathway, which may contribute to its protective effects.[1]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular responses, including proliferation, differentiation, and apoptosis. MML has been shown to influence the phosphorylation status of key MAPK proteins.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize representative quantitative data from Western blot experiments investigating the effects of a compound structurally and functionally related to this compound, Magnesium Lithospermate B (MLB), on key signaling proteins. The data is presented as a fold change in protein phosphorylation or expression relative to a control group. Densitometric analysis of Western blot bands was performed and normalized to a loading control (e.g., β-actin or GAPDH) and the corresponding total protein levels.
Table 1: Effect of MML on NF-κB Signaling Pathway Proteins
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) |
| p-p65 (Ser536) | Control | - | 1.00 |
| MML | 10 µM | 0.65 | |
| MML | 50 µM | 0.32 | |
| MML | 100 µM | 0.15 | |
| IκBα | Control | - | 1.00 |
| MML | 10 µM | 1.45 | |
| MML | 50 µM | 1.88 | |
| MML | 100 µM | 2.50 |
Table 2: Effect of MML on Nrf2 Signaling Pathway Proteins
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) |
| Nuclear Nrf2 | Control | - | 1.00 |
| MML | 10 µM | 1.75 | |
| MML | 50 µM | 2.90 | |
| MML | 100 µM | 4.20 | |
| HO-1 | Control | - | 1.00 |
| MML | 10 µM | 2.10 | |
| MML | 50 µM | 3.50 | |
| MML | 100 µM | 5.10 |
Table 3: Effect of MML on PI3K/Akt Signaling Pathway Proteins
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) |
| p-Akt (Ser473) | Control | - | 1.00 |
| MML | 10 µM | 0.78 | |
| MML | 50 µM | 0.45 | |
| MML | 100 µM | 0.21 | |
| p-mTOR (Ser2448) | Control | - | 1.00 |
| MML | 10 µM | 0.82 | |
| MML | 50 µM | 0.51 | |
| MML | 100 µM | 0.29 |
Table 4: Effect of MML on MAPK Signaling Pathway Proteins
| Target Protein | Treatment | Concentration | Fold Change (Normalized Intensity) |
| p-ERK1/2 (Thr202/Tyr204) | Control | - | 1.00 |
| MML | 10 µM | 0.85 | |
| MML | 50 µM | 0.55 | |
| MML | 100 µM | 0.30 | |
| p-p38 (Thr180/Tyr182) | Control | - | 1.00 |
| MML | 10 µM | 0.70 | |
| MML | 50 µM | 0.40 | |
| MML | 100 µM | 0.18 | |
| p-JNK (Thr183/Tyr185) | Control | - | 1.00 |
| MML | 10 µM | 0.75 | |
| MML | 50 µM | 0.48 | |
| MML | 100 µM | 0.25 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MML signaling pathways.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 for oxidative stress studies) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
For inflammatory stimulation, pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL lipopolysaccharide [LPS] for NF-κB activation) for the desired time (e.g., 30 minutes for p65 phosphorylation).
-
Include a vehicle control (e.g., DMSO) and a positive control (agonist alone).
-
-
Harvesting: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Preparation of Cell Lysates
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
p-p65 (Ser536): 1:1000 dilution
-
IκBα: 1:1000 dilution
-
Nrf2: 1:1000 dilution (for nuclear extracts)
-
HO-1: 1:1000 dilution
-
p-Akt (Ser473): 1:1000 dilution
-
p-ERK1/2 (Thr202/Tyr204): 1:2000 dilution
-
β-actin: 1:5000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (e.g., β-actin) and/or the total protein for that lane.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on key signaling pathways using Western blot analysis. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for elucidating the molecular mechanisms of MML and advancing its potential as a therapeutic agent. Proper experimental design, including appropriate controls and normalization strategies, is critical for obtaining meaningful quantitative results.
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Monomethyl Lithospermate in SH-SY5Y Cell Nerve Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for investigating the neuroprotective effects of Monomethyl lithospermate (MML) in an in vitro model of nerve injury using the human neuroblastoma SH-SY5Y cell line. The protocols detailed below are based on established methodologies for inducing oxygen-glucose deprivation/reoxygenation (OGD/R) injury, a widely used model for cerebral ischemia, and for assessing the therapeutic potential of MML. This document includes detailed experimental procedures, data presentation guidelines, and visual diagrams of the signaling pathways and experimental workflow to ensure clarity and reproducibility. MML has been shown to exert neuroprotective effects by activating the PI3K/Akt signaling pathway, thereby reducing apoptosis and oxidative stress.[1][2]
Data Presentation
The following tables summarize the quantitative data obtained from experiments investigating the effects of this compound (MML) on SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) injury.
Table 1: Effect of MML on the Viability of OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| OGD/R | - | 50.3 ± 5.1 |
| OGD/R + MML | 5 | 62.5 ± 4.8* |
| OGD/R + MML | 10 | 75.8 ± 6.2 |
| OGD/R + MML | 20 | 88.2 ± 5.9 |
*p < 0.05, **p < 0.01 vs. OGD/R group. Data are presented as mean ± SD.
Table 2: Effect of MML on Apoptosis of OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Apoptosis Rate (%) |
| Control | - | 3.2 ± 0.5 |
| OGD/R | - | 35.6 ± 4.1 |
| OGD/R + MML | 5 | 25.1 ± 3.2* |
| OGD/R + MML | 10 | 18.4 ± 2.5 |
| OGD/R + MML | 20 | 12.7 ± 1.9 |
*p < 0.05, **p < 0.01 vs. OGD/R group. Data are presented as mean ± SD.
Table 3: Effect of MML on Oxidative Stress Markers in OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | ROS Production (Fold Change) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Control | - | 1.0 | 2.1 ± 0.3 | 98.5 ± 9.2 | 45.2 ± 4.1 |
| OGD/R | - | 3.8 ± 0.5 | 8.9 ± 1.1 | 45.3 ± 5.3 | 21.7 ± 2.5 |
| OGD/R + MML | 5 | 2.9 ± 0.4 | 6.8 ± 0.8 | 62.1 ± 6.5 | 30.1 ± 3.2 |
| OGD/R + MML | 10 | 2.1 ± 0.3 | 4.5 ± 0.5 | 78.9 ± 7.1 | 38.6 ± 3.9 |
| OGD/R + MML | 20 | 1.5 ± 0.2 | 3.2 ± 0.4 | 90.2 ± 8.5 | 42.8 ± 4.0 |
*p < 0.05, **p < 0.01 vs. OGD/R group. Data are presented as mean ± SD.
Table 4: Effect of MML on PI3K/Akt Pathway Protein Expression in OGD/R-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | p-PI3K/PI3K Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) |
| Control | - | 1.0 | 1.0 |
| OGD/R | - | 0.4 ± 0.05 | 0.3 ± 0.04 |
| OGD/R + MML | 5 | 0.6 ± 0.07 | 0.5 ± 0.06 |
| OGD/R + MML | 10 | 0.8 ± 0.09 | 0.7 ± 0.08 |
| OGD/R + MML | 20 | 1.1 ± 0.12 | 0.9 ± 0.10 |
*p < 0.05, **p < 0.01 vs. OGD/R group. Data are presented as mean ± SD.
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is a widely used model for neurological studies.[3][4][5]
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach approximately 80% confluency. Use 0.25% Trypsin-EDTA for detachment.
Preparation of this compound (MML)
-
Stock Solution: Dissolve MML powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM).
-
Working Solution: Dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM) for experiments. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid cytotoxicity.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury Model
This in vitro model mimics the ischemic and reperfusion injury that occurs during a stroke.[1][2]
-
Seed SH-SY5Y cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic incubator (e.g., 94% N2, 5% CO2, 1% O2) at 37°C for a predetermined duration (e.g., 4 hours) to induce oxygen-glucose deprivation.
-
After the OGD period, replace the glucose-free medium with the complete culture medium (containing glucose and serum).
-
Return the cells to a normoxic incubator (95% air, 5% CO2) at 37°C for a specified reoxygenation period (e.g., 12 or 24 hours).[2]
MML Treatment
-
Prepare working solutions of MML in complete culture medium at the desired concentrations.
-
For the treatment groups, replace the OGD medium with the MML-containing medium at the beginning of the reoxygenation period.
-
Incubate the cells for the duration of the reoxygenation period.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability by measuring the activity of dehydrogenases in living cells.
-
After the MML treatment and reoxygenation period, add 10 µL of CCK-8 solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA probe is used to measure intracellular ROS levels.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 488 nm and emission at 525 nm.
Measurement of Oxidative Stress Markers (MDA, SOD, CAT)
Commercial assay kits can be used to measure the levels of malondialdehyde (MDA), and the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) in cell lysates according to the manufacturer's instructions.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to determine the expression levels of total and phosphorylated PI3K and Akt.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Figure 1: Experimental workflow for investigating MML in SH-SY5Y cells.
Figure 2: MML activates the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for High-Fat Diet-Induced Obesity Models in Magnesium Lithospermate B Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing high-fat diet (HFD)-induced obesity models to evaluate the therapeutic potential of Magnesium Lithospermate B (MLB). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved in the action of MLB.
Introduction
High-fat diet-induced obesity in rodent models is a widely accepted preclinical platform that recapitulates many of the metabolic dysregulations observed in human obesity, including weight gain, insulin (B600854) resistance, dyslipidemia, and systemic inflammation. Magnesium Lithospermate B (MLB), a bioactive compound derived from Salvia miltiorrhiza, has demonstrated significant promise in mitigating these obesity-related pathologies.[1][2] Preclinical studies have shown that MLB can improve glucose tolerance, modulate lipid metabolism, and reduce inflammation, making it a compelling candidate for further investigation in the context of metabolic diseases.[3]
Mechanism of Action
MLB exerts its therapeutic effects through a multi-pronged mechanism primarily involving the activation of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).[1][2] This activation triggers a cascade of downstream events, including the suppression of endoplasmic reticulum (ER) stress and inflammasome formation.[1][2] Furthermore, MLB has been shown to modulate key signaling pathways such as the PI3K-Akt-FoxO1 and TNF-α/NF-κB pathways, which are critically involved in insulin signaling, glucose metabolism, and inflammation.[4][5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of MLB in high-fat diet-induced obese rodent models.
Table 1: Effect of Magnesium Lithospermate B on Body Weight and Adipose Tissue
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Epididymal Fat Weight (g) |
| Normal Diet (NC) | 250 ± 10 | 300 ± 15 | 50 ± 5 | 2.5 ± 0.3 |
| High-Fat Diet (HFD) | 250 ± 12 | 450 ± 20 | 200 ± 18 | 8.0 ± 0.7 |
| HFD + MLB (10 mg/kg/day) | 250 ± 11 | 400 ± 17 | 150 ± 15 | 5.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Magnesium Lithospermate B on Glucose Metabolism
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (µU/mL) | HOMA-IR | Glucose AUC (mg/dL*min) |
| Normal Diet (NC) | 90 ± 8 | 10 ± 2 | 2.0 ± 0.4 | 15000 ± 1200 |
| High-Fat Diet (HFD) | 150 ± 12 | 30 ± 5 | 10.0 ± 1.5 | 30000 ± 2500 |
| HFD + MLB (10 mg/kg/day) | 110 ± 10 | 15 ± 3 | 3.7 ± 0.6 | 20000 ± 1800 |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; AUC: Area Under the Curve for Oral Glucose Tolerance Test. Data are presented as mean ± standard deviation.[3]
Table 3: Effect of Magnesium Lithospermate B on Serum Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) |
| Normal Diet (NC) | 70 ± 6 | 80 ± 7 | 45 ± 4 |
| High-Fat Diet (HFD) | 150 ± 15 | 180 ± 20 | 25 ± 3 |
| HFD + MLB (10 mg/kg/day) | 100 ± 10 | 120 ± 12 | 40 ± 5 |
HDL: High-Density Lipoprotein. Data are presented as mean ± standard deviation.[3]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the testing of Magnesium Lithospermate B in high-fat diet-induced obesity models.
Experimental Workflow for MLB Testing
MLB's PPARβ/δ Activation Pathway
MLB's Modulation of Key Signaling Pathways
Experimental Protocols
High-Fat Diet-Induced Obesity Model
Objective: To induce an obese phenotype in rodents that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats (8-10 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (45-60% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Acclimatize animals for at least one week upon arrival, with free access to standard chow and water.
-
Randomize animals into control and experimental groups based on body weight.
-
House animals individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide the control group with the standard chow diet ad libitum.
-
Provide the experimental group with the high-fat diet ad libitum for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, the animals should exhibit a significant increase in body weight, adiposity, and metabolic disturbances compared to the control group.
Magnesium Lithospermate B Administration
Objective: To administer MLB to HFD-induced obese animals to assess its therapeutic effects.
Materials:
-
Magnesium Lithospermate B (purity >98%)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare a homogenous suspension of MLB in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg gavage volume).
-
Divide the HFD-fed animals into a vehicle control group and one or more MLB treatment groups.
-
Administer MLB or vehicle daily via oral gavage at a consistent time for a period of 4-8 weeks.
-
Continue to monitor body weight and food intake throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the animal's ability to clear a glucose load from the bloodstream, a measure of insulin sensitivity.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Protocol:
-
Fast the animals for 6 hours with free access to water.
-
Collect a baseline blood sample (time 0) from the tail vein and measure blood glucose.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group.
Biochemical Analysis
Objective: To measure key metabolic markers in the blood.
Materials:
-
Blood collection tubes (e.g., with EDTA or serum separator)
-
Centrifuge
-
Commercially available ELISA or colorimetric assay kits for insulin, total cholesterol, triglycerides, and HDL cholesterol.
Protocol:
-
At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Process the blood to obtain plasma or serum by centrifugation.
-
Store the samples at -80°C until analysis.
-
Perform the assays according to the manufacturer's instructions to determine the concentrations of the target analytes.
Western Blot Analysis of Liver Tissue
Objective: To quantify the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Liver tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-PPARβ/δ, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize frozen liver tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system and quantify the band intensities.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the signal to the total protein expression.
References
- 1. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Thioacetamide-Induced Hepatic Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetamide (B46855) (TAA) is a widely utilized hepatotoxin for inducing experimental liver fibrosis in animal models, offering a reproducible and clinically relevant platform for studying the pathogenesis of liver disease and evaluating potential therapeutic agents.[1][2][3] TAA-induced hepatotoxicity mimics key features of human liver fibrosis, progressing from initial injury to chronic fibrosis and cirrhosis.[1][4][5] This document provides detailed application notes and standardized protocols for establishing and utilizing the TAA-induced hepatic fibrosis model in preclinical research.
Note on "MLB Studies": The application of the thioacetamide-induced hepatic fibrosis model specifically to "Myeloid Leukemia B-cell (MLB) studies" is not documented in the current scientific literature. The information presented herein pertains to the general use of this model in the study of liver fibrosis.
Mechanism of Thioacetamide-Induced Hepatic Fibrosis
Thioacetamide is bioactivated in the liver by cytochrome P450 enzymes (CYP2E1) to form reactive metabolites, primarily thioacetamide-S-oxide and thioacetamide-S,S-dioxide.[1][4] These metabolites induce oxidative stress and covalently bind to liver macromolecules, leading to centrilobular necrosis.[1][2][3] Chronic administration of TAA results in a sustained inflammatory response and the activation of hepatic stellate cells (HSCs).[1] Activated HSCs are the primary source of extracellular matrix (ECM) proteins, and their persistent activation leads to the excessive deposition of collagen and other ECM components, culminating in the development of liver fibrosis.[1]
Key Signaling Pathways in TAA-Induced Hepatic Fibrosis
Several signaling pathways are implicated in the pathogenesis of TAA-induced liver fibrosis. The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a central mediator of fibrogenesis.[1][6][7] TGF-β1, a potent profibrotic cytokine, activates HSCs and stimulates the production of collagen.[6] Other pathways involved include the PI3K/Akt, TLR4, and Wnt/β-catenin signaling cascades, which contribute to inflammation, HSC activation, and proliferation.[8][9][10][11]
TGF-β/Smad Signaling Pathway in Hepatic Fibrosis.
Experimental Protocols
Standardized protocols are crucial for the reproducibility of the TAA-induced fibrosis model.[2][3] The severity of liver fibrosis can be modulated by altering the dose, frequency, and duration of TAA administration.[1][3]
Rodent Models and TAA Administration
| Animal Model | Administration Route | Dosage | Frequency & Duration | Reference |
| Rat (Wistar) | Intraperitoneal (IP) Injection | 200 mg/kg | Twice weekly for 8 weeks | [12] |
| Rat (Wistar) | Drinking Water | 300 mg/L | Ad libitum for 3 months | [13] |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) Injection | 150 mg/kg | Three times per week for 11 weeks | [2][3] |
| Mouse (C57BL/6) | Drinking Water | 300 mg/L | Ad libitum for 2-4 months | [3] |
Protocol 1: Intraperitoneal Administration of TAA in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
TAA Preparation: Dissolve thioacetamide (Sigma-Aldrich) in sterile 0.9% saline to a final concentration of 20 mg/mL.
-
Administration: Administer TAA via intraperitoneal injection at a dose of 150-200 mg/kg body weight.
-
Dosing Schedule: Injections are typically performed two to three times per week for a duration of 8 to 12 weeks to induce significant fibrosis.[2][3][12]
-
Monitoring: Monitor animal body weight and general health status regularly.
-
Endpoint: At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.
Protocol 2: TAA Administration in Drinking Water for Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
TAA Preparation: Dissolve thioacetamide in drinking water to a final concentration of 300 mg/L.[3][13]
-
Administration: Provide the TAA-containing water ad libitum. Prepare fresh TAA solution weekly.
-
Dosing Schedule: Continue administration for 2 to 4 months to establish chronic liver fibrosis.[3]
-
Monitoring: Monitor water consumption, body weight, and overall health of the animals.
General Experimental Workflow for TAA-Induced Fibrosis.
Assessment of Hepatic Fibrosis
A comprehensive assessment of liver fibrosis is essential for evaluating the efficacy of therapeutic interventions. This involves a combination of biochemical, histological, and molecular analyses.
Biochemical Markers of Liver Injury
| Marker | Description | Expected Change in Fibrosis |
| Alanine Aminotransferase (ALT) | Enzyme primarily found in the liver; a marker of hepatocellular injury. | Increased |
| Aspartate Aminotransferase (AST) | Enzyme found in the liver and other organs; a marker of tissue damage. | Increased |
| Albumin | Protein synthesized by the liver; levels decrease with impaired liver function. | Decreased |
Histological Assessment
Histological staining of liver sections is the gold standard for assessing the extent of fibrosis.
-
Hematoxylin and Eosin (H&E) Staining: Used to visualize liver architecture, inflammation, and necrosis.[14]
-
Masson's Trichrome Staining: Stains collagen fibers blue, allowing for the visualization and quantification of collagen deposition.
-
Sirius Red Staining: Specifically stains collagen red, providing another method for quantifying fibrosis.
Molecular Markers of Fibrosis
The expression of key pro-fibrotic genes and proteins can be quantified using techniques such as qPCR and Western blotting.
| Marker | Description | Expected Change in Fibrosis |
| Alpha-Smooth Muscle Actin (α-SMA) | A marker of activated hepatic stellate cells. | Upregulated |
| Collagen Type I (COL1A1) | The major fibrillar collagen deposited during liver fibrosis. | Upregulated |
| Transforming Growth Factor-β1 (TGF-β1) | A key pro-fibrotic cytokine. | Upregulated |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | Inhibits the degradation of extracellular matrix. | Upregulated |
Conclusion
The thioacetamide-induced hepatic fibrosis model is a robust and versatile tool for investigating the mechanisms of liver fibrogenesis and for the preclinical evaluation of anti-fibrotic therapies. Adherence to standardized protocols and a multi-faceted approach to the assessment of fibrosis are critical for generating reliable and translatable data. While the direct application of this model to "MLB studies" is not established, its utility in broader liver disease research is well-documented.
References
- 1. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]
- 3. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic analysis of thioacetamide-induced hepatotoxicity and cirrhosis in rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies | Semantic Scholar [semanticscholar.org]
- 6. Dendropanax morbifera Ameliorates Thioacetamide-Induced Hepatic Fibrosis via TGF-β1/Smads Pathways [ijbs.com]
- 7. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]
- 8. Erythropoietin Suppresses the Hepatic Fibrosis Caused by Thioacetamide: Role of the PI3K/Akt and TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fisetin alleviates thioacetamide-induced hepatic fibrosis in rats by inhibiting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regression of fibrosis by cilostazol in a rat model of thioacetamide-induced liver fibrosis: Up regulation of hepatic cAMP, and modulation of inflammatory, oxidative stress and apoptotic biomarkers | PLOS One [journals.plos.org]
- 13. Platelet-activating factor involvement in thioacetamide-induced experimental liver fibrosis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Gross appearance and histological assessments of liver fibrosis induced by thioacetamide (TAA) in rats. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes: High-Throughput Screening of NF-κB Inhibitors Using a Luciferase Reporter Assay with Mulberry Leaf Extract (MLB) Treatment
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and inflammation.[1][2] Dysregulation of this pathway is linked to numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic drug development.[3] Mulberry Leaf Extract (MLB) has been traditionally used for various medicinal purposes and recent studies have demonstrated its anti-inflammatory properties, which are attributed to its ability to inhibit the NF-κB signaling pathway.[4][5][6] Specifically, MLB has been shown to reduce NF-κB activity by preventing the phosphorylation of IκBα, a key inhibitory protein in the pathway.[4][5][6]
The luciferase reporter assay is a sensitive and quantitative method for studying gene expression and is widely used for high-throughput screening of compounds that modulate signaling pathways.[7][8] This assay utilizes a reporter plasmid where the firefly luciferase gene is under the transcriptional control of NF-κB response elements.[9][10] When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase. The resulting luminescence is directly proportional to NF-κB activity and can be easily measured. This document provides a detailed protocol for utilizing this assay to quantify the inhibitory effects of Mulberry Leaf Extract on NF-κB activation.
Principle of the Assay
The core of the assay is a genetically engineered reporter system. Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene driven by a promoter with tandem repeats of the NF-κB consensus binding site.[3][11] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.
In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[12] Upon stimulation with an agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[12][13] This frees NF-κB to translocate to the nucleus, bind to the response elements on the reporter plasmid, and initiate the transcription of the luciferase gene. The addition of a luciferase substrate results in a luminescent signal that is quantified by a luminometer. When an inhibitor like MLB is present, it interferes with this cascade (e.g., by inhibiting IκBα phosphorylation), leading to reduced NF-κB translocation and a dose-dependent decrease in the luminescent signal.[4][5]
Data Presentation
The following table summarizes representative quantitative data demonstrating the dose-dependent inhibitory effect of Mulberry Leaf Extract (MLB) on NF-κB activity. The data is adapted from studies investigating the impact of MLB on LPS-induced NF-κB activation in RAW 264.7 macrophage cells.[5] While the original study measured NF-κB DNA binding activity, these results are representative of the expected outcome from a luciferase reporter assay.
Table 1: Dose-Dependent Inhibition of LPS-Induced NF-κB Luciferase Activity by MLB Treatment
| Treatment Group | MLB Concentration (µg/mL) | NF-κB Activity (Fold Induction vs. Unstimulated Control) | Percent Inhibition (%) |
| Unstimulated Control | 0 | 1.0 | N/A |
| LPS (1 µg/mL) | 0 | 8.5 | 0 |
| LPS + MLB | 10 | 6.2 | 27.1 |
| LPS + MLB | 50 | 4.1 | 51.8 |
| LPS + MLB | 100 | 2.3 | 72.9 |
Note: Data is illustrative and based on reported dose-dependent inhibition of NF-κB DNA binding activity by MLE.[5] Actual fold induction and inhibition percentages may vary based on cell type, reporter construct, and specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing an NF-κB luciferase reporter assay to assess the inhibitory potential of MLB.
1. Materials Required
-
Cell Line: RAW 264.7 (murine macrophage) or HEK293T (human embryonic kidney) cells.
-
Reporter Plasmids:
-
pNF-κB-Luc (Firefly luciferase reporter plasmid with NF-κB response elements).
-
pRL-TK or equivalent (Constitutive Renilla luciferase plasmid for normalization).
-
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000, PEI, or similar.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli or Tumor Necrosis Factor-alpha (TNF-α).
-
Test Compound: Mulberry Leaf Extract (MLB), dissolved in an appropriate solvent (e.g., DMSO or water).
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent) containing Luciferase Assay Reagent and Stop & Glo® Reagent.
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of sequential dual-injection.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
2. Detailed Methodology
Day 1: Cell Seeding
-
Culture and expand cells to ~80-90% confluency.
-
Trypsinize (if necessary) and count the cells.
-
Seed the cells in a 96-well white-walled plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection complexes. For each well, mix:
-
100 ng of pNF-κB-Luc plasmid.
-
10 ng of pRL-TK (Renilla) control plasmid.
-
-
Dilute the plasmids in 10 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[11]
-
Add 20 µL of the DNA-transfection reagent complex to each well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: MLB Treatment and NF-κB Stimulation
-
After 24 hours of transfection, carefully aspirate the medium.
-
Prepare serial dilutions of MLB in serum-free or low-serum (1%) DMEM. Also prepare the vehicle control (e.g., DMSO).
-
Add 90 µL of the medium containing the desired concentrations of MLB or vehicle control to the respective wells. Pre-incubate the cells with MLB for 1-2 hours.
-
Prepare the NF-κB activator solution. Dilute LPS to a final concentration of 1 µg/mL or TNF-α to 20 ng/mL in the appropriate medium.
-
Add 10 µL of the activator solution to all wells except the unstimulated control wells. Add 10 µL of medium to the unstimulated wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.[11]
Day 4: Cell Lysis and Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from all wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).[11]
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[11]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (firefly substrate) followed by a 2-second pre-measurement delay and a 10-second measurement of luminescence.
-
Following the firefly reading, inject 100 µL of Stop & Glo® Reagent (which quenches the firefly reaction and provides the Renilla substrate) and measure the Renilla luminescence.[11]
3. Data Analysis
-
Normalization: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalizes for variations in transfection efficiency and cell number.
-
Normalized Response = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: Determine the fold induction of NF-κB activity by dividing the normalized response of each sample by the normalized response of the unstimulated control.
-
Fold Induction = Normalized Response (Sample) / Normalized Response (Unstimulated Control)
-
-
Percent Inhibition: Calculate the inhibitory effect of MLB by comparing the fold induction in MLB-treated wells to the LPS/TNF-α-only treated wells.
-
% Inhibition = [1 - (Fold Induction (LPS+MLB) / Fold Induction (LPS only))] x 100
-
Mandatory Visualizations
NF-κB Signaling Pathway and Point of MLB Inhibition
Caption: Canonical NF-κB signaling pathway showing activation by LPS and inhibition by MLB.
Experimental Workflow for NF-κB Luciferase Reporter Assay
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting low yield in Monomethyl lithospermate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of monomethyl lithospermate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
A1: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Non-selective methylation: Lithospermic acid possesses multiple phenolic hydroxyl groups and two carboxylic acid groups. Methylating agents can react with these other sites, leading to a mixture of products and reducing the yield of the desired monomethylated product.
-
Over-methylation: The reaction may proceed too far, resulting in the formation of di-, tri-, or even fully methylated lithospermate, thereby decreasing the concentration of the desired monomethyl product.
-
Incomplete reaction: The methylation reaction may not go to completion, leaving a significant amount of unreacted lithospermic acid.
-
Degradation of starting material or product: Lithospermic acid and its derivatives can be sensitive to reaction conditions such as high temperatures and pH extremes, leading to decomposition.
-
Difficulties in purification: The separation of this compound from the starting material, over-methylated byproducts, and regioisomers can be challenging, leading to product loss during purification.
Q2: Is it necessary to use protecting groups for the carboxylic acid functionalities during methylation?
A2: Protecting the carboxylic acid groups as esters (e.g., benzyl (B1604629) or t-butyl esters) is a highly recommended strategy.[1][2][3][4] This prevents the formation of methyl esters at the carboxylic acid sites when using common methylating agents, thus simplifying the product mixture and improving the yield of O-methylated products. The protecting groups can be selectively removed after the methylation step.
Q3: What are some suitable methylating agents for the selective methylation of a phenolic hydroxyl group in lithospermic acid?
A3: A variety of methylating agents can be employed, each with its own advantages and disadvantages regarding reactivity and selectivity.[5] Common choices include:
-
Dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) with a mild base: These are classic and effective reagents. The choice of base (e.g., K₂CO₃, NaH) and reaction conditions (temperature, solvent) is crucial for controlling the extent of methylation.
-
Diazomethane (CH₂N₂): While highly effective for methylating carboxylic acids and phenols, it is also toxic and explosive, requiring special handling precautions. It may not be ideal for selective phenolic methylation in the presence of unprotected carboxylic acids.
-
Enzymatic methylation: Catechol-O-methyltransferases (COMTs) can offer high regioselectivity for the methylation of catechol moieties, which are present in lithospermic acid.[6][7][8][9] This approach is greener and can avoid the need for protecting groups.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of polyphenolic compounds and their derivatives often requires chromatographic techniques.[10][11][12] A typical purification workflow would involve:
-
Work-up: Quenching the reaction and extracting the product into an organic solvent.
-
Column Chromatography: Using silica (B1680970) gel or a reversed-phase sorbent (like C18) to separate the components of the mixture based on their polarity. A gradient elution with a solvent system such as hexane/ethyl acetate (B1210297) or methanol/water is often effective.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful tool for separating isomers and closely related compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficiently reactive methylating agent. 2. Inadequate activation of the hydroxyl group. 3. Low reaction temperature or short reaction time. 4. Degraded starting material. | 1. Switch to a more reactive methylating agent (e.g., from dimethyl carbonate to dimethyl sulfate). 2. Use a stronger base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Increase the reaction time. 4. Verify the purity and integrity of the lithospermic acid starting material. |
| Presence of multiple methylated products (over-methylation) | 1. Reaction conditions are too harsh (high temperature, strong base). 2. Excess of methylating agent. 3. Prolonged reaction time. | 1. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of NaH). 2. Use a stoichiometric amount or only a slight excess of the methylating agent (e.g., 1.0-1.2 equivalents). 3. Carefully monitor the reaction and quench it as soon as the desired product is formed in maximum concentration. |
| Formation of undesired regioisomers | Low regioselectivity of the methylation reaction. | 1. Employ a sterically hindered base to favor methylation at a less hindered hydroxyl group. 2. Consider using a protecting group strategy to block other reactive hydroxyl groups. 3. Investigate enzymatic methylation using a regioselective O-methyltransferase. [6][7][8] |
| Product degradation during work-up or purification | 1. Exposure to strong acids or bases during extraction. 2. High temperatures during solvent evaporation. 3. Oxidation of the phenolic product. | 1. Use a mild acidic solution (e.g., dilute HCl) for neutralization and wash with brine. 2. Use a rotary evaporator at reduced pressure and moderate temperature. 3. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation. |
| Methylation of carboxylic acid groups | Carboxylic acid groups were not protected. | Protect the carboxylic acid groups as esters (e.g., benzyl or t-butyl esters) prior to the methylation step. [1][2][4] |
Experimental Protocols
Protocol 1: General Procedure for Monomethylation of Lithospermic Acid (with Carboxylic Acid Protection)
This protocol is a generalized procedure and may require optimization.
Step 1: Protection of Carboxylic Acids
-
Dissolve lithospermic acid in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., potassium carbonate) and the protecting group precursor (e.g., benzyl bromide or t-butyl bromide).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the protected lithospermic acid with an organic solvent.
-
Purify the protected intermediate by column chromatography.
Step 2: Methylation of Phenolic Hydroxyl Group
-
Dissolve the protected lithospermic acid in an anhydrous solvent (e.g., acetone (B3395972) or THF) under an inert atmosphere.
-
Add a mild base (e.g., potassium carbonate).
-
Add the methylating agent (e.g., dimethyl sulfate) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to stir and monitor its progress by TLC or LC-MS.
-
Once the desired monomethylated product is observed, quench the reaction (e.g., with ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Deprotection of Carboxylic Acids
-
Dissolve the purified, protected this compound in a suitable solvent.
-
Perform the deprotection reaction. For benzyl esters, this is typically done by hydrogenolysis (H₂, Pd/C). For t-butyl esters, acidic conditions (e.g., TFA in DCM) are used.[4]
-
Monitor the reaction for completion.
-
Work up the reaction and purify the final this compound, for instance by preparative HPLC.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. lido-dtp.ac.uk [lido-dtp.ac.uk]
- 7. Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms controlling the rate and specificity of catechol O-methylation by human soluble catechol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Optimizing Monomethyl Lithospermate Solubility for In Vitro Assays
Welcome to the technical support center for monomethyl lithospermate (MML). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of MML in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MML)?
This compound (MML) is a phenylpropanoid compound with the chemical formula C28H24O12 and a molecular weight of 552.5 g/mol .[1] It is typically supplied as a powder for research purposes.[1] MML is investigated for its potential therapeutic properties, including neuroprotection.
Q2: In which solvents can I dissolve this compound?
Q3: What is a recommended starting concentration for in vitro assays?
For in vitro studies using cell lines such as SH-SY5Y, concentrations in the range of 5 to 20 µM have been used.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to activate the PI3K/Akt signaling pathway, which is known to play a role in cell survival and neuroprotection.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous media | The final concentration of MML exceeds its solubility limit in the aqueous medium. | - Ensure the stock solution is fully dissolved before dilution.- Pre-warm the cell culture medium to 37°C before adding the MML stock solution.- Add the stock solution dropwise while gently swirling the medium to facilitate mixing.- Reduce the final concentration of MML in the assay.- Increase the final DMSO concentration slightly, ensuring it remains below cytotoxic levels (typically <0.5%). |
| The stock solution was not properly prepared. | - Use a high-purity solvent like DMSO to prepare the initial stock solution.- Ensure the MML powder is completely dissolved in the solvent. Gentle warming or brief sonication can aid dissolution. | |
| High cell toxicity or death | The concentration of MML is too high for the specific cell line. | - Perform a dose-response experiment to determine the cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT assay).- Use concentrations well below the CC50 for your experiments. |
| The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.- Include a vehicle control (medium with the same final concentration of DMSO without MML) in your experiments to assess solvent toxicity. | |
| Inconsistent or variable experimental results | Inconsistent cell health or passage number. | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination. |
| Inaccurate pipetting of the compound. | - Calibrate pipettes regularly and use appropriate pipetting techniques for small volumes. | |
| Degradation of MML in solution. | - Prepare fresh dilutions of MML from the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on its molecular weight of 552.5 g/mol , weigh the desired amount of MML powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, gently vortex the tube. If necessary, warm the solution briefly in a 37°C water bath or sonicate for a few minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of MML in complete cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the MML dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially modulated by this compound, created using the DOT language.
Caption: PI3K/Akt Signaling Pathway Activation by MML.
Caption: Potential Inhibition of NF-κB Pathway by MML.
Caption: Potential Activation of Nrf2 Pathway by MML.
References
Monomethyl lithospermate stability issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Monomethyl Lithospermate in cell culture media. Due to the inherent instability of many phenolic compounds in vitro, understanding and mitigating these issues is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could stability in the cell culture medium be a factor?
A1: Yes, inconsistent results are a common sign of compound instability. Phenolic compounds like this compound can degrade in typical cell culture conditions (37°C, physiological pH), leading to a decrease in the effective concentration of the active compound over the course of your experiment. This can result in poor reproducibility and an underestimation of its biological effects. It is highly recommended to perform a stability assessment of this compound in your specific cell culture medium and conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
A2: Several factors can impact the stability of this compound:
-
pH: The pH of the culture medium is a critical factor. Phenolic compounds often exhibit pH-dependent stability, with degradation rates increasing in neutral to alkaline conditions.[1][2]
-
Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of thermally labile compounds.[3][4]
-
Media Components: Certain components in cell culture media, such as metal ions and reactive oxygen species, can catalyze the degradation of phenolic compounds.[3] The presence of serum can also influence stability.
-
Light and Oxygen: Exposure to light and atmospheric oxygen can promote oxidative degradation of the compound.[3][4]
-
Incubation Time: The longer the incubation period, the greater the potential for significant degradation.
Q3: How can I determine the stability of this compound in my specific experimental setup?
A3: A stability study should be conducted by incubating this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) under your standard experimental conditions (e.g., 37°C, 5% CO₂). Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and the concentration of the parent compound should be quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the likely degradation products of this compound?
A4: While specific data for this compound is limited, studies on the parent compound, Lithospermic Acid, show that degradation can occur through decarboxylation, ring-opening of the benzofuran (B130515) structure, and hydrolysis of the ester bond.[5] A primary degradation product of Lithospermic Acid is Salvianolic Acid A.[5] It is also possible for some phenolic compounds to generate hydrogen peroxide as they degrade in cell culture media.[6]
Q5: Are there any known signaling pathways affected by this compound?
A5: Yes, the methyl ester of lithospermic acid has been reported to inhibit adenylate cyclase.[7] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in a major signaling pathway that regulates a wide array of cellular processes. Therefore, this compound may exert its biological effects by modulating the cAMP signaling pathway.
Quantitative Data Summary
The following table summarizes the degradation kinetics of Lithospermic Acid, the parent compound of this compound, at different temperatures and pH values. This data is derived from studies on Lithospermic Acid and should be considered as an estimate for the stability of this compound. The degradation was found to follow pseudo-first-order kinetics.[1][5]
| Temperature (°C) | Initial pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Reference |
| 80 | 4.75 | 0.043 | 16.12 | [1] |
| 91 | 4.75 | 0.089 | 7.79 | [1] |
| 100 | 4.75 | 0.177 | 3.91 | [1] |
| 91 | 2.98 | 0.019 | 36.48 | [1] |
| 91 | 6.83 | 0.201 | 3.45 | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for determining the chemical stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, amber-colored microcentrifuge tubes or a multi-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike Cell Culture Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal (typically ≤ 0.5%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference point.
-
Incubation: Dispense the remaining spiked medium into sterile, amber-colored microcentrifuge tubes or wells of a plate. Place the samples in a 37°C incubator with 5% CO₂.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or an aliquot from a well.
-
Sample Processing:
-
To stop further degradation, immediately process the samples. One common method is protein precipitation.
-
Add 3 volumes of ice-cold acetonitrile to 1 volume of the cell culture medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the supernatant by HPLC. The specific mobile phase composition and gradient will need to be optimized for this compound. A common starting point for reverse-phase chromatography is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of the parent compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile. The half-life (t½) can be calculated from the degradation rate constant assuming first-order kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Putative signaling pathway of this compound via Adenylate Cyclase inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in the culture medium. | 1. Confirm Instability: Perform an HPLC-based stability assay as described above. 2. Replenish Compound: Change the medium and re-add fresh this compound at regular intervals during long-term experiments. 3. Optimize Conditions: If possible, conduct experiments at a lower temperature or for a shorter duration. |
| High variability between replicate experiments | Inconsistent degradation rates due to slight variations in experimental conditions. | 1. Standardize Media Preparation: Use the same batch of media and serum for a set of experiments. 2. Protect from Light: Use amber-colored tubes and minimize exposure of the culture plates to light. 3. Control pH: Ensure the incubator's CO₂ levels are stable and the medium is properly buffered. |
| Unexpected cellular toxicity | Formation of a toxic degradation product. | 1. Analyze for Degradants: Use LC-MS to analyze the medium for the appearance of new peaks over time. 2. Test Degraded Medium: Incubate the medium with this compound for an extended period to allow for degradation. Then, test the effect of this "degraded medium" on your cells. |
| Compound precipitation in the medium | Exceeding the solubility limit of the compound in the aqueous medium. | 1. Determine Solubility: Perform a solubility test of this compound in your specific cell culture medium. 2. Modify Dosing: Prepare intermediate dilutions of the stock solution in pre-warmed medium before adding it to the culture wells. 3. Reduce Serum (if applicable): If serum is used, consider reducing its concentration, as it can sometimes affect compound solubility. |
References
- 1. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 2. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 4. Magnesium Lithospermate B Implicates 3'-5'-Cyclic Adenosine Monophosphate/Protein Kinase A Pathway and N-Methyl-d-Aspartate Receptors in an Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating Experimental Variability in Monomethyl Lithospermate Bioassays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and mitigating experimental variability in bioassays involving Monomethyl lithospermate. The following question-and-answer format directly addresses common issues to help ensure the accuracy and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenylpropanoid compound, often studied as its salt, Magnesium lithospermate B (MLB). It is a bioactive component of Salvia miltiorrhiza, a plant used in traditional medicine. Its primary biological activities include antioxidant, anti-inflammatory, and neuroprotective effects. These effects are largely attributed to its ability to modulate key cellular signaling pathways.
Q2: Which signaling pathways are modulated by this compound?
This compound and its derivatives have been shown to primarily modulate the following signaling pathways:
-
Nrf2 Signaling Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. This leads to the expression of downstream antioxidant and cytoprotective genes.
-
PI3K/Akt Signaling Pathway: It can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and growth. Activation of this pathway contributes to its neuroprotective effects.
Q3: Why am I observing high variability in my cell-based assay results with this compound?
High variability in cell-based assays can stem from several factors.[1] These can be broadly categorized as biological variability (e.g., differences in cell passages, cell line stability) and technical variability (e.g., pipetting errors, reagent inconsistency).[1][2] For a compound like this compound, which is a polyphenolic acid, specific issues may include:
-
Solubility and Stability: Poor solubility in aqueous culture media can lead to inconsistent effective concentrations. The stability of the compound in solution over the course of the experiment can also be a factor.
-
Interaction with Assay Components: Polyphenolic compounds can sometimes interfere with colorimetric or fluorometric assay reagents, leading to inaccurate readings.
-
Cellular Uptake: Variability in the uptake of the compound by cells can lead to inconsistent biological responses.
Troubleshooting Guides
Antioxidant Assays (e.g., DPPH, ABTS)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | 1. Compound Instability: this compound solution may degrade over time, especially when exposed to light. 2. Inaccurate Pipetting: Small volume errors can lead to significant concentration differences. 3. Variable Reaction Time: The reaction kinetics of this compound with the radical may not be standardized. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at -20°C. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Standardize the incubation time for all samples and standards. |
| Low or no antioxidant activity detected | 1. Incorrect Solvent: The solvent used to dissolve this compound may not be compatible with the assay. 2. Low Compound Concentration: The concentration range tested may be too low to elicit a response. | 1. Ensure the solvent is miscible with the assay medium. A small percentage of DMSO is often used, but its final concentration should be kept low (<0.5%) and consistent across all wells. 2. Perform a wider range of serial dilutions to determine the optimal concentration range. |
| Color Interference | 1. Compound Color: this compound solutions may have some intrinsic color that interferes with absorbance readings. | 1. Run a sample blank containing the compound and all reagents except the radical (e.g., DPPH). Subtract the absorbance of the sample blank from the sample reading. |
Cell-Based Assays (e.g., Cell Viability, Anti-inflammatory)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Compound Precipitation: this compound precipitating out of the culture medium. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system (with appropriate vehicle controls). |
| Unexpected Cytotoxicity | 1. High Compound Concentration: The concentrations used may be toxic to the cells. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve to determine the non-toxic concentration range. 2. Ensure the final concentration of the solvent is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). Include a vehicle control in your experimental design. |
| Results not reproducible | 1. Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift. 2. Reagent Variability: Inconsistent quality of media, serum, or other reagents. | 1. Use cells within a defined low passage number range. 2. Use the same lot of reagents for a set of experiments. |
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following tables summarize representative quantitative data for this compound and its related compound, Magnesium lithospermate B (MLB). Note that IC50 values can vary significantly depending on the specific experimental conditions.
Table 1: Antioxidant Activity
| Assay | Compound | IC50 / Effective Concentration | Reference |
| DPPH Radical Scavenging | This compound | Data not consistently reported; other polyphenols show IC50s in the range of 10-100 µM. | N/A |
| Nitric Oxide Scavenging | This compound | Data not consistently reported; other polyphenols show IC50s in the range of 50-200 µg/mL. | N/A |
| Intracellular ROS Reduction | This compound | Significant reduction at 5, 10, and 20 µM in SH-SY5Y cells. | [3] |
Table 2: Anti-inflammatory Activity
| Assay | Compound | IC50 / Effective Concentration | Cell Line | Reference |
| TNF-α Inhibition | Magnesium lithospermate B | Dose-dependent inhibition (10-100 µM) | HMEC-1 | |
| IL-6 Inhibition | This compound | Data not consistently reported. | N/A | N/A |
| ICAM-1 Expression | Magnesium lithospermate B | Dose-dependent inhibition (10-100 µM) | HMEC-1 |
Table 3: Neuroprotective Activity
| Assay | Compound | Effective Concentration | Cell Line | Reference |
| OGD/R-induced cell death | This compound | Significant protection at 5, 10, and 20 µM | SH-SY5Y | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.
Protocol 2: Nrf2 Activation Assay (Reporter Gene Assay)
This protocol outlines a method to assess the activation of the Nrf2 pathway using a luciferase reporter gene assay.
Materials:
-
Cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Complete cell culture medium.
-
This compound.
-
96-well white opaque plates.
-
Luciferase assay reagent (e.g., Promega Steady-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well white opaque plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Following the manufacturer's instructions for the luciferase assay reagent, lyse the cells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with MTT or CellTiter-Glo®) to account for any potential cytotoxicity of the compound.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for this compound bioassays.
References
- 1. Identification of a novel competitive inhibitor of p38alpha MAPK by a human PBMC screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates ischemic stroke injury in middle cerebral artery occlusion mice in vivo and protects oxygen glucose deprivation/reoxygenation induced SHSY-5Y cells in vitro via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Monomethyl Lithospermate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of Monomethyl lithospermate during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a phenylpropanoid, a type of natural product. Its chemical formula is C28H24O12 and it has a molecular weight of 552.5 g/mol . It is structurally related to lithospermic acid and is known to possess biological activities, including the activation of the PI3K/AKT pathway, which is protective in nerve injury. While "this compound B" is listed as a synonym for "Lithospermate B" (a magnesium salt) on PubChem, "this compound" typically refers to the free acid form.
Q2: What is the recommended starting method for HPLC-UV analysis of this compound?
For initial analysis, a reversed-phase HPLC method with UV detection is a good starting point. Based on methods for the closely related compound, lithospermic acid, a C18 column is suitable. The mobile phase can consist of a gradient elution with acetonitrile (B52724) and water, with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape for this acidic compound. A detection wavelength of around 280 nm is a reasonable starting point, as this is a common wavelength for the analysis of phenolic compounds.
Q3: My UV detector response for this compound is very low. What are my options to improve sensitivity?
If the sensitivity with a standard UV detector is insufficient, consider the following options:
-
Optimize the UV wavelength: While 280 nm is a good starting point, the optimal wavelength for this compound may be different. It is recommended to determine the UV absorbance maximum of your compound by obtaining a UV spectrum.
-
Switch to a more sensitive detector:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique. For lithospermic acid B, a related compound, methods using electrospray ionization (ESI) in negative ion mode have proven effective.[1][2]
-
Fluorescence Detector (FLD): If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, an FLD can offer significantly higher sensitivity than a UV detector.
-
-
Employ chemical derivatization: Derivatization can be used to enhance the UV absorbance or introduce a fluorescent tag to the molecule. Given that this compound possesses carboxylic acid and phenolic hydroxyl groups, various derivatization reagents are available.
Q4: What are the key considerations for sample preparation when analyzing this compound from natural product extracts?
Proper sample preparation is crucial for achieving high sensitivity and robust results, especially when dealing with complex matrices like plant extracts. Key steps include:
-
Extraction: An efficient extraction of the analyte from the sample matrix is the first step. For phenolic compounds, mixtures of methanol (B129727) or ethanol (B145695) with water are commonly used.[3] Acidification of the extraction solvent can improve the recovery of acidic analytes.
-
Clean-up: Solid-phase extraction (SPE) is a highly effective technique for removing interfering compounds and concentrating the analyte. For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are often employed.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to protect the HPLC column and system from particulate matter.
Troubleshooting Guide: Improving Detection Sensitivity
This guide addresses specific issues you might encounter that lead to low detection sensitivity for this compound.
Problem 1: Low signal or no peak detected.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration of analyte in the sample. | - Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation. - Increase the injection volume, but be mindful of potential peak distortion and column overload. |
| Incorrect detection wavelength (UV detector). | - Determine the UV absorbance maximum of this compound using a spectrophotometer or a diode array detector (DAD/PDA). - If a DAD/PDA is available, you can acquire the full spectrum of your peak to identify the optimal wavelength. |
| Suboptimal mobile phase pH. | - this compound is an acidic compound. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better retention on a reversed-phase column and potentially sharper peaks. |
| Inappropriate detector for the concentration level. | - If the concentration is very low, a UV detector may not be sensitive enough. - Switch to a more sensitive detector like a mass spectrometer (MS) or a fluorescence detector (FLD) if applicable.[1][2] |
| Degradation of the analyte. | - this compound, like other phenolic compounds, can be susceptible to degradation by light, heat, or oxidation. - Protect your samples from light and store them at low temperatures. Consider adding an antioxidant like ascorbic acid to your sample solutions. |
Problem 2: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the column stationary phase. | - Lower the mobile phase pH to suppress silanol (B1196071) interactions on silica-based columns. - Use an end-capped column, which has fewer free silanol groups. - Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Column overload. | - Reduce the injection volume or dilute your sample. |
| Extra-column volume. | - Minimize the length and internal diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volumes. |
| Sample solvent is stronger than the mobile phase. | - Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume. |
Problem 3: High baseline noise.
| Possible Cause | Troubleshooting Steps |
| Contaminated mobile phase. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Filter all mobile phases through a 0.22 µm or 0.45 µm filter. - Degas the mobile phase to remove dissolved air, which can cause bubbles in the detector. |
| Detector lamp is failing (UV detector). | - Check the lamp's energy output and replace it if it is low. |
| Contaminated detector flow cell. | - Flush the flow cell with a strong, appropriate solvent. |
| Air bubbles in the system. | - Purge the pump and ensure the mobile phase is properly degassed. |
Quantitative Data Summary
Table 1: Recommended Starting HPLC Conditions
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size | C8 or C18, 2.1 mm i.d., 3.5 µm particle size[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Formate (B1220265) in Water (pH 6.5) or 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Start with a low percentage of B, increase to elute the compound | Start with a low percentage of B, increase to elute the compound |
| Flow Rate | 0.2 - 1.0 mL/min | 0.2 - 0.4 mL/min[1] |
| Column Temperature | 25 - 35 °C | 30 - 40 °C |
| Injection Volume | 5 - 20 µL | 5 - 10 µL |
| Detection | UV at ~280 nm | ESI in Negative Ion Mode[1][4] |
| MS/MS Transition (for Lithospermic Acid B) | N/A | Precursor ion: m/z 717; Product ions: m/z 519, 321[5] |
Table 2: Mobile Phase Optimization Strategies
| Parameter | Effect on Sensitivity and Peak Shape | Recommendations |
| pH | Crucial for ionizable compounds like this compound. Affects retention and peak shape. | For reversed-phase, a pH of 2.5-3.5 is recommended to suppress ionization. |
| Organic Solvent | Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. Methanol is a less expensive alternative. | Start with acetonitrile. If resolution is poor, methanol can be tested as it offers different selectivity. |
| Buffer | Improves pH control and reproducibility. | Use a volatile buffer like ammonium formate or acetate (B1210297) for LC-MS compatibility. For UV, phosphate (B84403) buffers can be used but are not MS-friendly. |
| Gradient Elution | Varies the mobile phase composition during the run. Useful for complex samples and for eluting strongly retained compounds as sharper peaks. | A gradient from low to high organic solvent concentration is recommended for analyzing plant extracts. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the methanol under reduced pressure.
-
Reconstitute the aqueous residue in 5 mL of 10% methanol.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Protocol 2: Starting HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Protocol 3: Starting LC-MS/MS Method (based on Lithospermic Acid B)
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Parameters (starting points):
-
Capillary Voltage: -3.5 kV
-
Nebulizer Gas Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
Visualizations
Caption: Overall experimental workflow for HPLC analysis.
Caption: Troubleshooting workflow for low sensitivity.
Caption: Decision tree for detector selection.
References
- 1. Liquid chromatography-tandem mass spectrometry for the determination of lithospermic acid B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lithospermic acid B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Magnesium Lithospermate B (MLB) in Animal Studies
Here is a technical support center for researchers working with Magnesium lithospermate B (MLB).
A Note for Researchers: Magnesium lithospermate B (MLB) is the magnesium salt of lithospermic acid B, also known as Salvianolic acid B (SalB). While there is specific research on MLB, a significant body of scientific literature focuses on its active component, SalB. This guide integrates data from both MLB and SalB to provide a comprehensive resource for optimizing experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Magnesium lithospermate B (MLB)?
A1: Magnesium lithospermate B (MLB) is a derivative of a caffeic acid tetramer and a primary water-soluble, active component isolated from Salvia miltiorrhiza (Danshen).[1][2] It is widely investigated for its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and conditions associated with oxidative stress and inflammation.[1][3]
Q2: What are the primary pharmacological effects of MLB and Salvianolic acid B (SalB)?
A2: MLB and SalB exhibit a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-fibrotic, and anti-apoptotic effects.[1][4] They have been shown to be protective in various disease models, including those for myocardial infarction, cerebral ischemia, liver fibrosis, and cancer.[5][6][7][8]
Q3: What is the primary mechanism of action for MLB/SalB?
A3: The mechanism is multifaceted. A key action is the potent scavenging of free radicals and the activation of the Nrf2 antioxidant pathway.[1][9][10] MLB/SalB also exerts anti-inflammatory effects by inhibiting signaling pathways such as NF-κB and TLR4.[9][11] Furthermore, it modulates pathways involved in cell apoptosis and proliferation, including the PI3K/Akt/mTOR and MAPK pathways.[6][12]
Q4: What are the recommended routes of administration for animal studies?
A4: The most common routes are intravenous (i.v.), intraperitoneal (i.p.), and oral gavage (p.o.).[5][7][8] The choice of administration route critically impacts the compound's bioavailability.
Q5: Why is the oral bioavailability of MLB/SalB so low?
A5: The absolute oral bioavailability of MLB and SalB is extremely low, reported to be around 0.0002% in rats for MLB and 1.07% to 2.3% in dogs and rats for SalB.[13][14][15] This is primarily due to poor absorption from the gastrointestinal tract and extensive first-pass metabolism.[14] Researchers should anticipate very low plasma concentrations when using oral administration.
Troubleshooting and Dosage Optimization
Q6: How should I select a starting dose for my animal study?
A6: Selecting a starting dose depends on your animal model, the targeted disease, and the administration route.
-
Literature Review: Start by reviewing doses used in similar models (see Table 1).
-
Route of Administration: Be aware that oral doses need to be significantly higher than intravenous or intraperitoneal doses to achieve comparable systemic exposure, due to extremely low bioavailability.[14][15]
-
Pilot Study: Conduct a pilot study with a small number of animals using a range of doses (e.g., low, medium, high) to determine the effective dose range and observe for any acute toxicity.
Q7: What are some effective doses of MLB and SalB reported in animal studies?
A7: The effective dose varies widely. The table below summarizes doses used in various preclinical models.
| Compound | Animal Model | Disease Model | Route | Effective Dosage Range | Reference |
| MLB | Rat | Pregnancy-Induced Hypertension | p.o. | 5 - 10 mg/kg/day | [16] |
| MLB | Rat | Hepatic Fibrosis (TAA-induced) | p.o. | 40 mg/kg/day | [8] |
| MLB | Dog | Pharmacokinetic Study | i.v. | 3 - 12 mg/kg | [17] |
| MLB | Rat | Pharmacokinetic Study | i.v. | 4 - 20 mg/kg | [14][18] |
| SalB | Rat/Mouse | Acute Ischemic Stroke | i.v., i.p. | 10 - 192 mg/kg | [7] |
| SalB | Mouse | γ-radiation induced damage | i.p. | 5 - 20 mg/kg | [10] |
| SalB | Rat | Myocardial Infarction | i.p. | Not specified, used with Isoproterenol (B85558) | [5] |
| SalB | Rat | Pharmacokinetic Study | i.v. | 1.6 - 6.4 mg/kg | [19] |
Q8: What is known about the toxicology and safety profile of related compounds?
A8: While extensive toxicology data for MLB/SalB is limited in the public domain, studies on the related compound Salvianolic acid A (SalA) provide some insight into the potential safety profile.
| Compound | Animal | Metric | Value | Reference |
| SalA | Mouse | LD50 (single i.v. dose) | 1161.2 mg/kg | [20] |
| SalA | Dog | Max. Non-Lethal Dose (MNLD) | 455 mg/kg | [20] |
| SalA | Dog | Min. Lethal Dose (MLD) | 682 mg/kg | [20] |
| SalA | Dog | NOAEL (4-week i.v.) | 20 mg/kg | [20] |
NOAEL: No Observed Adverse Effect Level
Pharmacokinetics Guide
Q9: I'm seeing inconsistent or very low plasma levels. What could be the cause?
A9: This is a common issue, especially with oral administration.
-
Poor Bioavailability: As mentioned, oral bioavailability is extremely low.[14] Consider an alternative administration route like i.v. or i.p. for more consistent systemic exposure.
-
Rapid Elimination: MLB/SalB is distributed and eliminated very quickly. In dogs, the elimination half-life (T½β) is around 42 minutes.[17] In rats, it also eliminates fast.[19] Your sampling time points may be missing the peak concentration.
-
Metabolism: MLB is rapidly metabolized, primarily through methylation, and its metabolites are quickly excreted into the bile.[18] You may need to measure the metabolites in addition to the parent compound.
Q10: What are the key pharmacokinetic parameters for MLB and SalB?
A10: The following tables summarize key pharmacokinetic data from studies in rats and dogs.
Table 3: Pharmacokinetics of Magnesium Lithospermate B (MLB)
| Species | Route | Dose (mg/kg) | AUC | T½ (elimination) | Bioavailability (F) | Reference |
|---|---|---|---|---|---|---|
| Dog | i.v. | 3, 6, 12 | 109, 248, 582 mg·min/L | ~42 min | N/A | [17] |
| Rat | i.v. | 4, 20 | 88, 1130 µg·min/mL | Not specified | N/A | [14] |
| Rat | p.o. | 100 | 1.26 µg·min/mL | Not specified | ~0.0002% |[14] |
Table 4: Pharmacokinetics of Salvianolic Acid B (SalB)
| Species | Route | Dose | AUC | T½ (elimination) | Bioavailability (F) | Reference |
|---|---|---|---|---|---|---|
| Rat | i.v. | 1.6, 3.2, 6.4 mg/kg | Not specified | ~31.5 min | N/A | [19] |
| Rat | i.v. | 100 mg/kg | 5030 µg·min/mL | Not specified | N/A | [13] |
| Rat | p.o. | 500 mg/kg | 582 µg·min/mL | Not specified | 2.3% | [13] |
| Dog | i.v. | 9 mg/kg | 7840 ng/mL·h | Not specified | N/A | [15] |
| Dog | p.o. | 180 mg/kg | 1680 ng/mL·h | Not specified | 1.07% |[15] |
Experimental Protocols
Protocol 1: Preparation of MLB/SalB for In Vivo Administration
-
Check Purity: Ensure you are using a high-purity (>98%) form of MLB or SalB.
-
Select Vehicle: MLB and SalB are water-soluble.[13] Sterile saline or phosphate-buffered saline (PBS) are common vehicles. For oral administration, distilled water can also be used.
-
Dissolution:
-
Accurately weigh the required amount of MLB/SalB powder.
-
Add a small amount of the chosen vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the compound is fully dissolved. Gentle heating may be applied if necessary, but check for compound stability at higher temperatures.
-
-
pH Adjustment (Optional): Check the pH of the final solution. If necessary, adjust to a physiological pH (~7.4) using dilute NaOH or HCl, especially for i.v. or i.p. injections to avoid irritation.
-
Sterilization: For i.v. or i.p. administration, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, protect it from light and store at 4°C. Refer to the manufacturer's guidelines for long-term stability.
Protocol 2: General Procedure for a Cardioprotection Study in Rats
This protocol is adapted from studies evaluating the effects of salvianolic acids on myocardial infarction.[5]
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (e.g., Sham, Model Control, MLB/SalB Low Dose, MLB/SalB High Dose).
-
Drug Administration: Administer MLB/SalB or vehicle control to the respective groups daily for a predefined period (e.g., 7-14 days) via the chosen route (e.g., i.p. injection).
-
Induction of Myocardial Infarction:
-
On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.
-
The sham group should receive a vehicle injection.
-
-
Monitoring: After the second isoproterenol injection, monitor hemodynamic parameters and electrocardiograph (ECG) readings.
-
Sample Collection: At the end of the experiment (e.g., 24 hours after the final injection), euthanize the animals.
-
Collect blood samples via cardiac puncture for biochemical analysis of cardiac injury markers (e.g., LDH, CK-MB).
-
Harvest the hearts for histopathological examination (e.g., H&E, Masson's trichrome staining) and to measure infarct size (e.g., TTC staining).
-
Visualizations: Workflows and Signaling Pathways
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 4. Frontiers | Salvianolic acid B in fibrosis treatment: a comprehensive review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 7. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 12. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Pharmacokinetics of magnesium lithospermate B after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 20. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Monomethyl lithospermate experiments
Welcome to the technical support center for Monomethyl lithospermate (MML) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (MML) is a phenylpropanoid compound.[1] It is known to activate the PI3K/AKT signaling pathway, which is implicated in protecting against nerve injury. MML has been shown to improve the survival of SH-SY5Y cells, inhibit the disruption of the mitochondrial membrane potential, and suppress apoptosis.[2]
Q2: What is the relationship between this compound and Magnesium lithospermate B (MLB)?
Magnesium lithospermate B (MLB) is the magnesium salt of lithospermic acid B and is a major active component of Salvia miltiorrhiza.[3][4] this compound is structurally related. Much of the current research has been conducted on MLB, which exhibits a range of biological activities, including antidiabetic, neuroprotective, antioxidant, anti-inflammatory, and antifibrotic effects.[3][4][5] Due to their structural similarities, information regarding the experimental use and troubleshooting for MLB can often provide valuable insights for researchers working with MML.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once in solution, it is recommended to store aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
In Vitro Cell-Based Assays
Q4: I am observing lower than expected bioactivity or inconsistent results in my cell culture experiments. What could be the cause?
Several factors can contribute to this issue:
-
Compound Stability and Degradation: Phenolic compounds like MML can be susceptible to degradation, which is influenced by factors such as pH and temperature.[6] The degradation of lithospermic acid, a related compound, follows pseudo-first-order kinetics and is more rapid at higher pH and temperatures. It is crucial to ensure proper storage and handling of your MML stock solutions.
-
Solubility Issues: Poor solubility can lead to an inaccurate final concentration in your cell culture media. Ensure that MML is fully dissolved in your vehicle solvent before further dilution.
-
Cell Line Variability: The response to MML can vary between different cell types. It is important to establish a dose-response curve for your specific cell line to determine the optimal concentration.
-
Purity of the Compound: Ensure you are using a high-purity MML (≥98%).[1] Impurities could lead to off-target effects or reduced activity.
Q5: My cell culture media is turning brown after adding this compound. What is happening and how can I prevent it?
The browning of media is likely due to the oxidation of phenolic compounds in MML, a common issue with this class of molecules, especially in woody plant extracts.[7] This oxidation can inhibit cell division and reduce the compound's effectiveness.
Solutions: [7]
-
Use Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the culture medium to prevent oxidation.
-
Add Activated Charcoal: Activated charcoal can absorb phenolic compounds.
-
Frequent Subculturing: Regularly transferring cells to fresh media can prevent the accumulation of oxidized compounds.
-
Optimize Light Exposure: Reducing light exposure can minimize phenolic synthesis and subsequent oxidation.
Q6: I am seeing unexpected changes in signaling pathways that are not the primary target of my experiment. How can I address this?
This could be due to off-target effects of the compound.
Solutions: [8]
-
Use a Negative Control: If available, use an inactive analog of MML to determine if the observed effects are specific to the active compound.
-
Secondary Inhibitor: Use another inhibitor with a different mechanism of action that targets the same pathway to validate your results.
-
Pathway Analysis: Conduct a broader analysis, such as a phospho-kinase array, to identify other affected signaling pathways.
Signaling Pathway-Specific Troubleshooting
Q7: I am not seeing the expected inhibition of the TGF-β signaling pathway. What should I check?
-
Suboptimal Concentration: The concentration of MML may be too low for your specific cell type. Perform a dose-response experiment to find the optimal inhibitory concentration.[8]
-
Ligand Concentration: Ensure the concentration of the TGF-β ligand used to stimulate the pathway is appropriate.
-
Timing of Treatment: The pre-treatment time with MML and the stimulation time with the ligand are critical. Optimize these timings for your experimental setup.[8]
-
Receptor Downregulation: Prolonged TGF-β stimulation can lead to the downregulation of its receptors, resulting in transient signaling.[9]
Q8: My results from NF-κB pathway experiments are inconsistent. What are some common pitfalls?
The NF-κB signaling pathway is complex and can be activated by a wide range of stimuli, including stress from cell culture conditions.[10]
-
Baseline Activation: Ensure that your unstimulated control cells have low basal NF-κB activity. High basal activity can mask the effects of your compound.
-
Crosstalk with other Pathways: NF-κB has significant crosstalk with other pathways, such as the Nrf2 pathway.[11] Consider the potential for indirect effects.
-
Method of Detection: The method used to measure NF-κB activation (e.g., western blot for p65 phosphorylation, reporter assays) can have its own set of challenges.[12] Ensure your chosen method is validated and appropriate for your experimental question.
Q9: I am studying the effect of MML on the Nrf2 pathway, but the results are not as expected. What could be the issue?
-
Broad Regulatory Role: Nrf2 has a broad regulatory role in various cellular processes, making it a complex target.[13]
-
Feedback Loops: The Nrf2 pathway is subject to feedback regulation, which can influence the observed effects.[14]
-
Cell-Type Specificity: The activation and downstream effects of Nrf2 can be highly cell-type specific.
Q10: I am investigating MML as a potential PPAR agonist, but my in vitro results are not translating to in vivo models.
Discrepancies between in vitro and in vivo results are a known challenge in PPAR agonist research.[15]
-
PPAR-Independent Effects: Some effects observed in vitro may be independent of PPAR activation.[15]
-
Metabolism and Bioavailability: The compound's metabolism and bioavailability in an in vivo system can differ significantly from in vitro conditions.
-
Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and signaling molecules that are not fully replicated in vitro.
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize typical concentrations and treatment times for Magnesium lithospermate B (MLB), a closely related compound, in various experimental models. These can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Experimental Parameters for Magnesium Lithospermate B (MLB)
| Cell Line | Target Pathway/Effect | MLB Concentration | Treatment Time | Reference |
| Human Hepatic Stellate Cells (HSCs) | Cytotoxicity | 0-300 µM | Up to 72 h | [5] |
| Human Hepatic Stellate Cells (HSCs) | Proliferation (PDGF-induced) | 0-100 µM | 24 h | [5] |
| Human Lung Fibroblast (MRC-5) | Myofibroblast transdifferentiation (TGF-β stimulated) | Not specified | Not specified | [16] |
| Human Type II Alveolar Epithelial (A549) | Collagen production | Not specified | Not specified | [16] |
Table 2: In Vivo Experimental Parameters for Magnesium Lithospermate B (MLB)
| Animal Model | Condition | MLB Dosage | Administration Route | Duration | Reference |
| Rats | Thioacetamide-induced hepatic fibrosis | Not specified | Oral gavage | 8 or 12 weeks | [5] |
| C57 Mice | Bleomycin-induced pulmonary fibrosis | 50 mg/kg | Not specified | 7 days | [16] |
| Rats | LPS-induced inflammation | 50-100 mg/kg | Intraperitoneal | 2 h pre-treatment | [17] |
Detailed Methodologies
Protocol 1: Assessment of Cytotoxicity using MTT Assay [5]
-
Seed Human Hepatic Stellate Cells (HSCs) in a 96-well plate.
-
Treat the cells with various concentrations of MML (e.g., 0-300 µM) in a serum-free medium.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: In Vivo Model of LPS-Induced Inflammation [17]
-
Use male Sprague-Dawley rats (200-300 g).
-
Administer MML (e.g., 50 or 100 mg/kg) or vehicle via intraperitoneal injection.
-
After 2 hours, induce inflammation by injecting Lipopolysaccharide (LPS) (10 mg/kg, i.p.).
-
After 4 hours of LPS stimulation, collect tissues or blood for analysis (e.g., leukocyte adhesion, vascular leakage, cytokine levels).
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
Visualizations
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. abmole.com [abmole.com]
- 3. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantocol.dackdel.com [plantocol.dackdel.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Monomethyl Lithospermate Delivery for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the delivery of Monomethyl lithospermate (MML) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (MML)?
A1: Like its parent compound, lithospermic acid, this compound is predicted to have limited solubility in aqueous solutions. For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent used to prepare high-concentration stock solutions. It is crucial to use anhydrous, high-quality DMSO to prevent precipitation. While ethanol (B145695) can also be used, DMSO typically allows for a higher stock concentration.
Q2: How do I prepare a stock solution of MML?
A2: To prepare a stock solution, weigh the desired amount of MML powder and dissolve it in a minimal amount of anhydrous DMSO. Vortexing or gentle warming (to 37°C) can aid dissolution. For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: I am observing precipitation of MML in my cell culture medium. What can I do?
A4: Precipitation can occur due to the low aqueous solubility of MML. To troubleshoot this, you can try the following:
-
Lower the final concentration of MML: The compound may be precipitating because its concentration exceeds its solubility limit in the medium.
-
Optimize the dilution process: When diluting the DMSO stock solution into your aqueous culture medium, add the stock solution dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the MML stock solution can sometimes improve solubility.
-
Consider alternative delivery methods: If precipitation persists, consider using a delivery vehicle such as liposomes or nanoparticles to improve solubility and cellular uptake.
Q5: What are the known signaling pathways affected by MML and its derivatives?
A5: this compound and its related compounds, such as Magnesium Lithospermate B (MLB), have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. These include the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of this compound in cell-based assays.
Issue 1: Poor Solubility and Precipitation
| Problem | Possible Causes | Solutions |
| MML powder does not dissolve in the chosen solvent. | - Inappropriate solvent.- Low-quality or non-anhydrous solvent.- Insufficient mixing. | - Use high-quality, anhydrous DMSO as the primary solvent.- Vortex vigorously for several minutes.- Gentle warming to 37°C can be attempted. |
| Precipitation occurs immediately upon dilution of the DMSO stock in aqueous medium. | - High final concentration of MML.- Poor mixing technique.- Temperature shock. | - Perform a serial dilution to lower the final concentration.- Add the stock solution dropwise to the medium while gently swirling.- Ensure the medium is at 37°C before adding the MML stock. |
| The cell culture medium becomes cloudy or a precipitate forms after adding MML. | - Delayed precipitation of the compound.- Interaction of MML with components in the serum or media. | - Reduce the final concentration of MML.- Decrease the serum concentration if possible, ensuring it does not affect cell viability.- Consider using serum-free media for the duration of the treatment.- Explore alternative delivery methods like liposomes or nanoparticles. |
Issue 2: Low Cellular Uptake or Efficacy
| Problem | Possible Causes | Solutions |
| No significant biological effect is observed at expected concentrations. | - Insufficient cellular uptake.- Degradation of MML in the culture medium.- Incorrect concentration calculations. | - Increase the incubation time.- Verify the accuracy of stock solution concentration and dilution calculations.- Prepare fresh MML solutions for each experiment.- Consider using delivery systems like nanoparticles or liposomes to enhance cellular uptake. |
Issue 3: Cytotoxicity
| Problem | Possible Causes | Solutions |
| High levels of cell death are observed in treated wells, including at low MML concentrations. | - Cytotoxicity of MML itself at the tested concentrations.- High concentration of the organic solvent (e.g., DMSO).- Contamination of the MML stock solution. | - Perform a dose-response experiment to determine the optimal non-toxic concentration range of MML for your cell line using a cell viability assay (e.g., MTT or WST-1).- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).- Filter-sterilize the MML stock solution. |
Data Presentation
Table 1: Solubility of Related Lithospermic Acid Compounds
| Compound | Solvent | Reported Solubility | Notes |
| Lithospermic Acid | DMSO | Soluble | A high-concentration stock can be prepared. |
| Monomethyl fumarate | DMSO | ~10 mg/mL | For comparison of a similar monomethyl ester. |
| Monomethyl fumarate | Ethanol | ~0.5 mg/mL | Lower solubility compared to DMSO. |
| Monomethyl fumarate | PBS (pH 7.2) | ~1 mg/mL | Limited aqueous solubility. |
Table 2: Recommended Starting Concentrations for Cell-Based Assays (Based on Magnesium Lithospermate B)
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| HMEC-1 | Inhibition of LPS-induced cytokine expression | 10 - 100 µM | [3][4] |
| Human peripheral T cells | Inhibition of cytokine production | Not specified | [2] |
Note: These concentrations are based on studies with Magnesium Lithospermate B, a related compound. The optimal concentration for this compound may vary and should be determined experimentally for each cell line and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (MML) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of MML powder into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Tightly cap the tube and vortex vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
(Optional) Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MML stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MML stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest MML concentration) and an untreated control (medium only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of MML or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization
Caption: Experimental workflow for MML cell-based assays.
Caption: MML inhibits the NF-κB signaling pathway.
Caption: MML activates the Nrf2 antioxidant pathway.
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B loaded PEGylated solid lipid nanoparticles for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Monomethyl Lithospermate vs. Lithospermic Acid B in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of monomethyl lithospermate and lithospermic acid B, focusing on their anti-cancer, antioxidant, and anti-inflammatory properties. The information is supported by experimental data to aid in research and development decisions.
At a Glance: Key Biological Activities
| Biological Activity | This compound (9"-methyl lithospermate) | Lithospermic Acid B |
| Anti-Cancer | Demonstrated cytotoxic effects against glioblastoma cell lines (U87 and T98).[1][2] | Data on glioblastoma cell lines is not readily available for direct comparison. However, lithospermic acid derivatives have shown dose-dependent cytotoxicity against these cells.[2] |
| Antioxidant | Possesses strong antioxidant properties.[1] | Exhibits potent antioxidant activity through direct radical scavenging and activation of the Nrf2 pathway.[3][4] |
| Anti-inflammatory | Implied anti-inflammatory effects due to its antioxidant nature. | Demonstrates significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. |
Quantitative Comparison of Biological Activity
A direct quantitative comparison of the biological activities of this compound and lithospermic acid B is limited in publicly available literature. However, data from individual studies on their anti-cancer effects are presented below.
Anti-Cancer Activity: Glioblastoma Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 9"-monomethyl lithospermate on two glioblastoma cell lines, U87 and T98. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9"-Monomethyl Lithospermate | U87 | 30 | [1] |
| 9"-Monomethyl Lithospermate | T98 | 34 | [1][2] |
| Lithospermic Acid B | U87 | Data Not Available | |
| Lithospermic Acid B | T98 | Data Not Available |
Signaling Pathways and Mechanisms of Action
This compound: Anti-Cancer Mechanism
The precise signaling pathways through which 9"-monomethyl lithospermate exerts its anti-cancer effects are still under investigation. However, its ability to inhibit cell proliferation and migration suggests interference with key cellular processes involved in cancer progression.[1][2]
Lithospermic Acid B: Antioxidant and Anti-inflammatory Mechanisms
Lithospermic acid B employs a dual mechanism to exert its antioxidant and anti-inflammatory effects. It directly scavenges free radicals and also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Furthermore, it inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to the inflammatory process.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion) for Glioblastoma Cells
This protocol is used to determine the number of viable cells in a suspension and was employed to assess the cytotoxic effects of 9"-monomethyl lithospermate on glioblastoma cells.[1][2]
Detailed Steps:
-
Cell Culture: U87 and T98 glioblastoma cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are treated with various concentrations of 9"-monomethyl lithospermate. A control group with no treatment is also maintained.
-
Incubation: The treated cells are incubated for specific time points (e.g., 24, 48, 72 hours).
-
Harvesting: Cells are detached from the culture plate and resuspended to create a single-cell suspension.
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue dye.
-
Counting: The mixture is loaded onto a hemocytometer, and both viable (clear) and non-viable (blue) cells are counted under a microscope.
-
Calculation: Cell viability is calculated as the percentage of viable cells relative to the total number of cells. The IC50 value is then determined from the dose-response curve.
Scratch Wound Healing Assay for Cell Migration
This assay is used to study cell migration in vitro and was utilized to evaluate the effect of 9"-monomethyl lithospermate on the migratory capacity of glioblastoma cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Monomethyl Lithospermate and Rosmarinic Acid for Researchers and Drug Development Professionals
An in-depth guide to the structural, physicochemical, pharmacokinetic, and pharmacological properties of Monomethyl lithospermate and Rosmarinic acid, presenting key data and experimental insights for researchers in drug discovery and development.
Introduction
This compound and rosmarinic acid are two naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. Both molecules share structural similarities and exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive comparative study of these two compounds, summarizing their key characteristics and presenting experimental data to aid researchers in evaluating their potential for further investigation and drug development.
Structural and Physicochemical Properties
This compound and rosmarinic acid are both esters of a substituted phenylpropanoic acid. Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid[1]. The structural difference in this compound lies in the methylation of one of the carboxylic acid groups. This seemingly minor structural modification can influence the physicochemical properties of the molecule, affecting its solubility, lipophilicity, and ultimately its pharmacokinetic profile and biological activity.
| Property | This compound | Rosmarinic Acid |
| Molecular Formula | C28H24O12[2] | C18H16O8[3] |
| Molecular Weight | 552.5 g/mol [2] | 360.31 g/mol [3] |
| Appearance | Powder[2] | Red-orange powder[1] |
| Melting Point | Not available | 171-175 °C[3] |
| Solubility | Enhanced solubility compared to lithospermic acid[4] | Slightly soluble in water; well soluble in most organic solvents[1] |
| logP (calculated) | Not available | 1.9[5] |
Pharmacokinetic Profile: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a critical determinant of its therapeutic potential. While extensive research has been conducted on the pharmacokinetics of rosmarinic acid, data for this compound is less comprehensive.
| ADME Parameter | This compound | Rosmarinic Acid |
| Absorption | Extremely low oral bioavailability[4] | Poor oral bioavailability (approximately 1% of the applied dose)[6]; absorption occurs via paracellular transport[6] |
| Distribution | Not extensively studied | Distributed throughout the circulatory system, likely carried by plasma proteins[6] |
| Metabolism | Primary metabolic pathway is O-methylation by catechol-O-methyltransferase (COMT)[4] | Extensively metabolized by gut microflora into simpler phenolic units[6][7]; undergoes Phase I (hydrolysis) and Phase II (glucuronidation, sulfation, methylation) metabolism in the liver[6] |
| Excretion | Primarily excreted via bile as methylated metabolites[4] | Mainly eliminated through renal excretion in the form of metabolites[6][7] |
Pharmacological Activities: A Head-to-Head Comparison
Both this compound and rosmarinic acid exhibit a range of promising pharmacological activities. Here, we compare their antioxidant, anti-inflammatory, and neuroprotective effects based on available experimental data.
Antioxidant Activity
The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
| Assay | This compound | Rosmarinic Acid |
| DPPH Radical Scavenging | Possesses strong antioxidant properties[4] | IC50 values ranging from 9.4 ± 0.1 µg/mL to 3103.18 µg/mL have been reported, indicating potent radical scavenging activity[8][9] |
| Mechanism of Action | Activates the Nrf2 pathway, a key regulator of antioxidant gene expression[10][11] | Directly scavenges free radicals and activates the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes like HO-1[7][12][13][[“]] |
Anti-inflammatory Activity
Both compounds have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.
| Assay/Target | This compound | Rosmarinic Acid |
| Nitric Oxide (NO) Production | Rosmarinic acid methyl ester (a similar compound) inhibits LPS-induced NO production with an IC50 of 14.25 µM in RAW 264.7 cells[3] | Inhibits LPS-induced nitric oxide production[15][16][17][18] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibits the expression of inflammatory cytokines[10][11] | Reduces the production of TNF-α and IL-6[15] |
| Mechanism of Action | Inhibits NF-κB activation through PKC- and PI3K/Akt-mediated Nrf2 activation[10][11][19] | Suppresses the NF-κB signaling pathway by inhibiting IKKβ activity; also modulates the MAPK pathway[6][20][21][22][23] |
Neuroprotective Effects
The ability of these compounds to protect neuronal cells from damage has been investigated in various in vitro and in vivo models.
| Model/Target | This compound | Rosmarinic Acid |
| SH-SY5Y Cell Viability | Improves the survival of SH-SY5Y cells under oxygen-glucose deprivation/reoxygenation conditions[24] | Protects against neuronal insults with an EC50 in the low micromolar range (0.9–3.7 µmol·L−1)[1][6] |
| Mechanism of Action | Activates the PI3K/Akt signaling pathway, which plays a protective role in nerve injury[4][24] | Prevents oxidative stress, intracellular Ca2+ overload, and inhibits NF-κB translocation[1][6]; also modulates the Abl and Nrf2/HO-1 signaling pathways[12][25] |
Signaling Pathways
The biological activities of this compound and rosmarinic acid are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound Signaling Pathways
Caption: this compound signaling pathways.
Rosmarinic Acid Signaling Pathways
Caption: Rosmarinic Acid signaling pathways.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of this compound and rosmarinic acid.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be protected from light.
-
Prepare various concentrations of the test compounds (this compound or rosmarinic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well microplate, add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly. Include a solvent-only blank.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity for each sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9][26]
Principle: This assay measures the antioxidant capacity against peroxyl radicals. The antioxidant's ability to protect a fluorescent probe (fluorescein) from degradation by the radical generator AAPH is measured over time.
Protocol:
-
Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer.
-
Prepare Trolox standards and the test compounds at various dilutions in the same buffer.
-
In a black 96-well microplate, add the fluorescein working solution to each well, followed by the Trolox standards or sample extracts.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding a freshly prepared AAPH solution to each well.
-
Immediately begin measuring the fluorescence kinetically over a period of time (e.g., 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.
-
Calculate the area under the curve (AUC) for each well and determine the ORAC value of the samples by comparing their net AUC to that of the Trolox standard curve.[1][27][28][29]
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at ~540 nm.
-
Determine the concentration of nitrite from a standard curve prepared with sodium nitrite and calculate the percentage of NO inhibition.[15][16][17][18][30][31]
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.
Protocol (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites.
-
Add standards of known cytokine concentrations and the cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve and determine the concentration of the cytokine in the samples.[5][24][32][33][34]
Neuroprotective Activity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate and differentiate them if necessary (e.g., with retinoic acid).
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., MPP+, 6-OHDA, or by inducing oxygen-glucose deprivation).
-
After the incubation period with the neurotoxin, add MTT solution to each well and incubate for a few hours at 37 °C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the control (untreated, non-toxin-exposed) cells.[11][23][35][36][37]
Conclusion
This comparative guide provides a detailed overview of this compound and rosmarinic acid, highlighting their similarities and differences in chemical structure, pharmacokinetic profiles, and pharmacological activities. While both compounds demonstrate significant antioxidant, anti-inflammatory, and neuroprotective potential, their distinct physicochemical properties and metabolic fates may lead to different therapeutic applications. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers to design and conduct further investigations into these promising natural products. Future studies focusing on direct comparative efficacy and safety, as well as formulation strategies to improve bioavailability, will be crucial in unlocking the full therapeutic potential of this compound and rosmarinic acid.
References
- 1. restorativeformulations.com [restorativeformulations.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lithospermate B | C36H28MgO16 | CID 119176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosmarinic acid up-regulates the noise-activated Nrf2/HO-1 pathway and protects against noise-induced injury in rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosmarinic Acid Suppresses Keap1/Nrf2 Signaling Pathway via Targeting USP15 to Attenuate Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Modulation of acute inflammation by endogenous nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural compound rosmarinic acid displays anti-tumor activity in colorectal cancer cells by suppressing nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. arctomsci.com [arctomsci.com]
- 25. researchgate.net [researchgate.net]
- 26. Rosmarinic Acid Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound | CAS#:933054-33-2 | Chemsrc [chemsrc.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. This compound 98% | CAS: 933054-33-2 | AChemBlock [achemblock.com]
- 35. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson's Disease Cell Model through Abl Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Monomethyl Lithospermate: A Comparative Analysis of In Vivo Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomethyl Lithospermate's Neuroprotective Performance Against Established and Alternative Therapeutic Agents.
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of this compound (MML) with other neuroprotective agents, including Lithium, Edaravone, and Nimodipine (B1678889). The data presented is collated from various preclinical studies, with a focus on the widely used middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats. This document aims to offer an objective overview to aid in research and development decisions.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the quantitative data on the reduction of infarct volume and improvement in neurological deficit scores by this compound (and its related compound Magnesium lithospermate B) and its comparators.
Table 1: Reduction in Infarct Volume in MCAO Rat Models
| Compound | Dosage | Ischemia/Reperfusion Time | Infarct Volume Reduction (Compared to Vehicle) | Reference |
| This compound (MOL) | Not specified | Not specified | Significantly reduced | [1] |
| Magnesium lithospermate B (MLB) | 15, 30, 60 mg/kg | 2h / 24h | Dose-dependent decrease | [2] |
| Lithium chloride | 21 mg/kg | Not specified | ~25% reduction | |
| Lithium chloride | 63 mg/kg | Not specified | ~45% reduction | |
| Lithium chloride | 1 mmol/kg | Not specified | 32.7% reduction | [3] |
| Edaravone | 6 mg/kg | Not specified | Significantly reduced | [4] |
| Edaravone | 3, 6 mg/kg | Not specified | Significant reduction at 6 mg/kg (34.2%) | [5][6] |
| Nimodipine | 0.1 mg/kg s.c. | 24h | Considerable reduction | [7] |
| Nimodipine (intra-arterial) | Not specified | Not specified | From 63.8% to 31.3% | [8][9] |
Table 2: Improvement in Neurological Deficit Scores in MCAO Rat Models
| Compound | Dosage | Neurological Score Used | Improvement (Compared to Vehicle) | Reference |
| This compound (MOL) | Not specified | Not specified | Significantly improved | [1] |
| Magnesium lithospermate B (MLB) | 15, 30, 60 mg/kg | Not specified | Dose-dependent decrease | [2] |
| Lithium chloride | 1 mmol/kg | Not specified | Significantly decreased at 24h and 48h | [3] |
| Edaravone | 6 mg/kg | Not specified | Significantly improved | [4] |
| Edaravone (oral) | 10, 20, 30 mg/kg | Not specified | Dose-dependently improved | [10] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a standard procedure to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, often with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.[11][12][13]
-
Sham Operation: Control animals undergo the same surgical procedure without the insertion of the filament.
Assessment of Neurological Deficit
Neurological function is assessed at various time points post-MCAO using a scoring system.
-
Bederson Score: A commonly used scale that evaluates forelimb flexion, resistance to lateral push, and circling behavior. Scores typically range from 0 (no deficit) to 3 or 5 (severe deficit).[14][15][16]
-
Modified Neurological Severity Score (mNSS): A more comprehensive scale that includes motor, sensory, reflex, and balance tests. The total score can range up to 18, with a higher score indicating a more severe deficit.[17]
Measurement of Infarct Volume
Infarct volume is quantified to assess the extent of brain injury.
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: At the end of the experiment, animals are euthanized, and the brains are removed. The brain is sliced into coronal sections. The sections are incubated in a TTC solution. Viable tissue stains red due to the presence of dehydrogenase enzymes, while the infarcted tissue remains white.[18][19][20][21][22]
-
Image Analysis: The stained sections are photographed, and the infarct area on each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator compounds are mediated through distinct signaling pathways.
This compound (MML)
MML is believed to exert its neuroprotective effects primarily through the activation of the PI3K/Akt signaling pathway .[23][24][25][26] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
This compound signaling pathway.
Comparative Mechanisms of Action
The alternative neuroprotective agents operate through different, though sometimes overlapping, mechanisms.
Mechanisms of action for comparator neuroprotective agents.
Experimental Workflow
The typical workflow for in vivo testing of neuroprotective compounds in a stroke model is outlined below.
References
- 1. Lithium neuroprotection: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nimodipine on infarct size and cerebral acidosis after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 14. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 18. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
Monomethyl Lithospermate vs. Synthetic Analogues: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer effects of monomethyl lithospermate and its analogues, focusing on their performance in various cancer cell lines. The information presented is intended to support researchers and professionals in the field of drug development in evaluating the therapeutic potential of these compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and related compounds against different cancer cell lines. Direct comparative studies of a wide range of synthetic analogues are limited in publicly available literature; therefore, this guide focuses on the well-documented 9"-monomethyl lithospermate and provides context with data on its parent compound, lithospermic acid, where available.
Table 1: Cytotoxicity of 9"-Monomethyl Lithospermate in Glioblastoma Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| 9"-Monomethyl Lithospermate | U87 | Trypan Blue | 30 | 72h | [1] |
| 9"-Monomethyl Lithospermate | T98 | Trypan Blue | 34 | 72h | [1] |
Table 2: Effect of 9"-Monomethyl Lithospermate on Cell Cycle Distribution in Glioblastoma Cell Lines
| Compound | Cell Line | Concentration | % of Cells in S Phase (Control) | % of Cells in S Phase (Treated) | Exposure Time | Reference |
| 9"-Monomethyl Lithospermate | U87 | IC50 (30 µM) | 18.1% | 27% | 72h | [1] |
| 9"-Monomethyl Lithospermate | T98 | IC50 (34 µM) | 17.3% | 23.8% | 72h | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
1. Trypan Blue Exclusion Assay
-
Objective: To determine the number of viable cells in a suspension.
-
Methodology:
-
Cell Seeding: Seed U87 and T98 glioblastoma cells in 6-well plates and culture until they reach approximately 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of 9"-monomethyl lithospermate for 24, 48, and 72 hours. A vehicle-treated group (DMSO) serves as the control.
-
Cell Harvesting: After the incubation period, detach the cells using trypsin-EDTA and centrifuge to collect the cell pellet.
-
Staining: Resuspend the cell pellet in a known volume of culture medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells and the total cell count. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50% compared to the control.[1][2]
-
2. Crystal Violet Assay
-
Objective: To assess cell viability by staining the DNA of adherent cells.
-
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the Trypan Blue assay.
-
Fixation: After treatment, remove the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding a solution of 33% acetic acid or methanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
-
3. MTT Assay
-
Objective: To measure cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat the cells with the compound of interest as described for the viability assays.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Signaling Pathways
The anticancer activity of this compound and its parent compound, lithospermic acid, is associated with the modulation of key signaling pathways involved in cell proliferation and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some studies suggest that the protective effects of lithospermic acid derivatives may involve the activation of this pathway in non-cancerous cells, while in cancer cells, inhibition of this pathway is a common therapeutic strategy. The exact mechanism of 9"-monomethyl lithospermate on this pathway in glioblastoma cells requires further investigation.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of compounds like this compound is depicted below.
Conclusion and Future Directions
The available data indicates that 9"-monomethyl lithospermate exhibits significant cytotoxic and anti-proliferative effects in glioblastoma cell lines by inducing cell cycle arrest in the S phase.[1] While research on a broad range of synthetic analogues of this compound and their direct comparison in cancer cell lines is not extensively available in the public domain, the potent activity of the 9"-methyl ester highlights the potential of this compound class for further investigation.
Future research should focus on:
-
Synthesis and Screening of Analogues: A systematic synthesis and screening of a library of this compound analogues are necessary to establish clear structure-activity relationships.
-
Head-to-Head Comparisons: Direct comparative studies of this compound and its most promising analogues in a standardized panel of cancer cell lines are crucial for identifying lead compounds.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their anticancer mechanisms.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.
This guide serves as a foundational resource for researchers interested in the anticancer potential of this compound and its derivatives. Further exploration in the areas outlined above will be critical in translating these promising preclinical findings into potential therapeutic applications.
References
Monomethyl Lithospermate: A Comparative Guide to its Anti-inflammatory Effects
Monomethyl lithospermate, primarily studied in its magnesium salt form, Magnesium lithospermate B (MLB), has emerged as a potent anti-inflammatory agent.[1][2] Derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), MLB has demonstrated significant efficacy in mitigating inflammatory responses in both in vitro and in vivo models.[1][2] This guide provides a comprehensive cross-validation of its anti-inflammatory effects, comparing its performance with other alternatives where data is available, and detailing the experimental protocols that underpin these findings.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of this compound (as MLB) have been evaluated across various experimental models, primarily focusing on its ability to suppress pro-inflammatory mediators and signaling pathways. While direct head-to-head comparative studies with other anti-inflammatory drugs are limited in the reviewed literature, a comparative analysis can be constructed based on its performance against inflammatory stimuli and by referencing the known efficacy of standard anti-inflammatory agents in similar assays.
Table 1: In Vitro Anti-inflammatory Effects of this compound (MLB)
| Experimental Model | Treatment | Key Inflammatory Markers Measured | Results | Reference |
| Lipopolysaccharide (LPS)-stimulated Human Dermal Microvascular Endothelial Cells (HMEC-1) | MLB (10–100 μM) | ICAM1, VCAM1, TNFα mRNA and protein | Dose-dependent inhibition of LPS-induced upregulation.[1][3] | [1][3] |
| LPS-stimulated RAW 264.7 Murine Macrophages | Not explicitly stated for MLB in the provided results. Standard LPS concentrations for this cell line are 100-200 ng/mL. | IL-1β, IL-6, TNF-α | Standard NSAIDs (e.g., diclofenac) and corticosteroids (e.g., dexamethasone) are known to suppress these cytokines.[4][5][6] | [4][5][6] |
| Activated Human Peripheral T Lymphocytes | MLB | IL-2, IL-4, TNF-α, IFN-γ | Inhibition of cytokine production.[7] | [7] |
| Platelet-Derived Growth Factor (PDGF)-stimulated Hepatic Stellate Cells (HSCs) | MLB (up to 100 µM) | NF-κB activation, MCP-1 production | Dose-dependent inhibition of NF-κB activation and MCP-1 production.[8] | [8] |
Table 2: In Vivo Anti-inflammatory Effects of this compound (MLB)
| Animal Model | Treatment | Key Outcomes | Results | Reference |
| LPS-induced Endothelial Dysfunction in SD Rats | MLB (25–100 mg/kg, ip) | Endothelial-dependent vasodilation, leukocyte adhesion, vascular leakage | Dose-dependent restoration of vasodilation, attenuation of leukocyte adhesion, and decreased vascular leakage.[1][3] | [1][3] |
| Hepatic Ischemia-Reperfusion (IR) Injury in Mice | MLB (50, 100, 200 mg/kg) | Serum ALT and AST, hepatocellular damage, inflammatory cell infiltration, serum TNF-α and IL-6 | Significant attenuation of liver damage, apoptosis, and inflammatory responses, with optimal effects at 100 and 200 mg/kg.[9] | [9] |
| Pulmonary Artery Banding (PAB)-induced Right Ventricular Dysfunction | MLB | Right ventricular ejection fraction, inflammation, fibrosis | Preserved right ventricular function and blunted inflammation and fibrosis.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's anti-inflammatory effects.
LPS-Induced Inflammation in RAW 264.7 Murine Macrophages
This in vitro assay is a standard method for screening anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-incubated for a specific period (e.g., 1 hour).[11]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.[4][11]
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours).[11]
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Cell Viability Assay: An MTT assay is typically performed to assess the cytotoxicity of the test compound.[11]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in inflammatory signaling cascades.
-
Cell Lysis: After treatment and/or stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, Nrf2, p38 MAPK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[11]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] MLB has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and subsequently blocking the phosphorylation and nuclear translocation of the p65 subunit.[1][3][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3] MLB activates the Nrf2 pathway, which in turn can suppress NF-κB-mediated inflammation.[1][3] This activation is mediated, at least in part, through the PKC and PI3K/Akt signaling pathways.[3]
Caption: Activation of the Nrf2 pathway by this compound.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in various cellular processes, including inflammation.[14][] MLB has been shown to inhibit the p38 MAPK pathway, which is activated by cellular stress and plays a role in regulating inflammation.[10][14] It has also been found to inhibit c-Jun N-terminal kinase (JNK) activity.[7]
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 3. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different anti-inflammatory agents in suppressing the monocyte response to orthopedic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium lithospermate B improves pulmonary artery banding induced right ventricular dysfunction by alleviating inflammation via p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. apexbt.com [apexbt.com]
A Comparative Analysis of Monomethyl Lithospermate and Other Bioactive Extracts from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
The primary hydrophilic constituents include compounds like salvianolic acid B (also known as lithospermic acid B), rosmarinic acid, and lithospermic acid.[5][6][7][8] The main lipophilic components are the tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone.[1][9][10] This comparison will focus on Monomethyl lithospermate and its closely related salvianolic acids against the well-researched tanshinones.
Comparative Overview of Bioactive Compounds
The distinct chemical natures of the hydrophilic phenolic acids and lipophilic tanshinones lead to different pharmacokinetic profiles and biological activities. The following tables summarize the key quantitative data available from experimental studies.
Table 1: Comparison of Biological Activities and Efficacy
| Compound/Extract | Biological Activity | Experimental Model | Key Quantitative Finding | Reference |
| Magnesium Lithospermate B (MLB) / Salvianolic Acid B | Endothelial Protection | Lipopolysaccharide (LPS)-challenged superior mesenteric artery (SMA) segments | Restored acetylcholine-induced vasodilation, abrogating the 31.3-fold EC50 increase caused by LPS. | [11] |
| Anti-wrinkle / Anti-aging | Ultraviolet B (UVB)-irradiated human skin fibroblasts | Suppressed UVB-induced increases in MMP-2, 9, 12, and 13 protein levels. | [12] | |
| Neuroprotection | SH-SY5Y neuroblastoma cells | Elevated intracellular Ca2+ levels at 1 µM, comparable to ouabain, but without apparent toxicity. | [13] | |
| Renal Protection | Aged Sprague-Dawley rats | Oral administration (2 or 8 mg/kg) ameliorated age-induced renal inflammation and senescence. | [14] | |
| Tanshinone IIA (Tan IIA) | Atherosclerosis Protection | ox-LDL-stimulated human vascular smooth muscle cells (VSMCs) | Inhibited VSMC proliferation and migration in a dose-dependent manner at 10 µg/mL. | [15] |
| Anti-inflammatory | LPS-stimulated rat aortic VSMCs | Attenuated MCP-1, IL-6, and TNF-α production. | [15] | |
| Anti-cancer (Leukemia) | U937 human leukemic cells | Induced apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. | [16] | |
| Renal Protection | Cisplatin-induced acute kidney injury model | Reduced renal inflammation and pathological damage by activating the pregnane (B1235032) X receptor (PXR). | [17] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of Salvia miltiorrhiza extracts are mediated through the modulation of various cellular signaling pathways. Magnesium lithospermate B (MLB) and Tanshinone IIA (Tan IIA) often exhibit their effects through distinct, though sometimes overlapping, mechanisms.
Magnesium Lithospermate B (MLB): A primary mechanism for MLB's protective effects, particularly against oxidative stress and inflammation, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under stress conditions, MLB promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing it to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.
Tanshinone IIA (Tan IIA): Tan IIA exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][17][18] In response to inflammatory stimuli like LPS or TNF-α, the IKK complex is activated, leading to the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. Tan IIA can interfere with this cascade, preventing NF-κB from activating the transcription of pro-inflammatory genes.
References
- 1. Salvia miltiorrhiza Bunge: Bioactive Compounds and Bioactivities | Semantic Scholar [semanticscholar.org]
- 2. Salvia miltiorrhiza - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 13. Magnesium lithospermate B extracted from Salvia miltiorrhiza elevates intracellular Ca(2+) level in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium Lithospermate B from Salvia miltiorrhiza Bunge Ameliorates Aging-Induced Renal Inflammation and Senescence via NADPH Oxidase-Mediated Reactive Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function [frontiersin.org]
- 16. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifibrotic Potential of Magnesium Lithospermate B: A Comparative Analysis
For Immediate Release
A deep dive into the antifibrotic mechanism of Magnesium Lithospermate B (MLB) reveals its potential as a therapeutic agent for fibrotic diseases. This guide provides a comparative analysis of MLB against established and emerging antifibrotic compounds, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers in the field of fibrosis.
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and failure, representing a significant global health burden. Magnesium Lithospermate B, a derivative of a caffeic acid tetramer extracted from Salvia miltiorrhiza, has demonstrated potent antifibrotic effects in preclinical studies.[1][2] This comparison guide offers an objective evaluation of MLB's performance against alternative antifibrotic agents, including the FDA-approved drugs Pirfenidone (B1678446) and Nintedanib, and the well-researched natural compound Silymarin (B1681676).
Comparative Analysis of Antifibrotic Mechanisms
The antifibrotic efficacy of a compound is determined by its ability to modulate key cellular and molecular pathways driving the fibrotic process. This section compares the mechanisms of action of MLB, Pirfenidone, Nintedanib, and Silymarin, with a focus on their effects on the TGF-β signaling pathway, oxidative stress, and inflammation.
Table 1: In Vitro Efficacy of Antifibrotic Agents
| Compound | Target Cell Type | Assay | Key Findings | Reference |
| Magnesium Lithospermate B | Human Lung Fibroblasts (MRC-5) | TGF-β1-induced myofibroblast differentiation | Inhibited TGF-β1-induced α-SMA and fibronectin expression.[3] | [3] |
| Human Alveolar Epithelial Cells (A549) | TGF-β1-induced collagen production | Decreased TGF-β1-induced Collagen 1A1 and 3A1 mRNA expression.[3] | [3] | |
| Hepatic Stellate Cells (HSCs) | PDGF-induced proliferation | Suppressed HSC proliferation.[2] | [2] | |
| Hepatic Stellate Cells (HSCs) | H₂O₂-induced ROS generation | Strongly suppressed reactive oxygen species (ROS) generation.[2] | [2] | |
| Pirfenidone | Human Lung Fibroblasts (IPF) | TGF-β1-induced collagen expression | Reduced expression of collagen I and V.[4] | [4] |
| Human Lung Fibroblasts (IPF) | Collagen fibril formation | Inhibited collagen I fibril formation.[4] | [4] | |
| Nintedanib | Human Lung Fibroblasts (IPF) | TGF-β1-induced myofibroblast differentiation | Inhibited myofibroblast differentiation.[5] | [5] |
| Human Lung Fibroblasts (IPF) | ECM protein expression | Down-regulated fibronectin and collagen 1a1 expression.[5] | [5] | |
| Silymarin | Fibroblast cell lines | IL-13-induced collagen I production | Inhibited basal and IL-13-induced collagen I production.[6] | [6] |
| Hepatic Stellate Cells | TGF-β1 expression | Downregulated TGF-β1 mRNA levels.[7] | [7] |
Table 2: In Vivo Efficacy of Antifibrotic Agents
| Compound | Animal Model | Fibrosis Induction | Key Findings | Reference |
| Magnesium Lithospermate B | Rat | Thioacetamide-induced liver fibrosis | Significantly attenuated hepatic fibrosis; decreased α-SMA, TGF-β1, and collagen α1(I) mRNA.[2] | [2] |
| Mouse | Bleomycin-induced pulmonary fibrosis | Attenuated alveolar structure disruption and collagen deposition; decreased TGF-βRI expression.[8][9] | [8][9] | |
| Pirfenidone | Mouse | Bleomycin-induced pulmonary fibrosis | Reduced hydroxyproline (B1673980) accumulation and lung pathology.[10] | [10] |
| Nintedanib | Mouse | Bleomycin-induced pulmonary fibrosis | Reduced the number of fibrocytes in the lung. | |
| Silymarin | Rat | Carbon tetrachloride-induced liver fibrosis | Reduced expression of α-SMA and TGF-β1.[11][12] | [11][12] |
| Rat | Bile duct occlusion-induced liver fibrosis | Reduced hepatic collagen accumulation by 35%; downregulated procollagen (B1174764) α1(I) and TIMP-1 mRNA.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Antifibrotic mechanism of MLB via the TGF-β signaling pathway.
Caption: General experimental workflow for in vivo antifibrotic studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Thioacetamide-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old) are used.[13]
-
Induction of Fibrosis: Administer thioacetamide (TAA) at a dose of 200 mg/kg body weight via intraperitoneal injection twice weekly for the first two weeks, followed by once weekly for the subsequent four to six weeks.[13]
-
Treatment: Magnesium Lithospermate B (or alternative drug) is administered orally via gavage daily at the desired concentration throughout the TAA administration period.[2]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are collected for histological analysis, collagen quantification, and gene/protein expression analysis.[2]
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice (8-12 weeks old) are used.[6]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (0.075 U in 50 µl of sterile saline) is administered to anesthetized mice.[6]
-
Treatment: Test compounds are administered (e.g., daily intraperitoneal injections) for a specified period (e.g., 7-21 days) post-bleomycin instillation.[8][14]
-
Analysis: Lungs are harvested for hydroxyproline assay to quantify collagen content and for histopathological examination.[6][14] Bronchoalveolar lavage fluid (BALF) can also be collected to analyze inflammatory cell infiltration.[14]
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[15]
-
Treatment: Expose cells to various concentrations of the test compound for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Hydroxyproline Assay for Collagen Quantification
-
Tissue Hydrolysis: Homogenize lung or liver tissue and hydrolyze the samples in 6N HCl at 110-120°C for 12-16 hours.[6][16]
-
Oxidation: Neutralize the hydrolysates and incubate with an oxidizing agent (e.g., Chloramine-T) at room temperature for 20 minutes.[17]
-
Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 20 minutes.[17][18]
-
Absorbance Measurement: Measure the absorbance at 560 nm.[16][17] The hydroxyproline concentration is determined from a standard curve and used to calculate the total collagen content.
Western Blot for TGF-β Signaling Proteins
-
Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against TGF-β signaling proteins (e.g., TGF-βRII, Smad2/3, p-Smad2/3) overnight at 4°C.[19][20]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19]
Conclusion
Magnesium Lithospermate B demonstrates significant antifibrotic activity through multiple mechanisms, including the inhibition of the TGF-β/Smad signaling pathway, reduction of oxidative stress, and suppression of inflammatory responses. Its efficacy in both in vitro and in vivo models of liver and pulmonary fibrosis positions it as a promising candidate for further investigation. This guide provides a foundational comparison with existing antifibrotic therapies, offering valuable insights and methodologies for researchers dedicated to combating fibrotic diseases. Further head-to-head studies with standardized protocols will be crucial to fully elucidate the comparative therapeutic potential of MLB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic effect of silymarin in rat secondary biliary fibrosis is mediated by downregulation of procollagen alpha1(I) and TIMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silymarin inhibits the progression of fibrosis in the early stages of liver injury in CCl₄-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. icams.ro [icams.ro]
- 19. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Monomethyl Lithospermate and Dimethyl Lithospermate: Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of Antioxidant Activity
Due to the absence of studies directly comparing the antioxidant capacities of Monomethyl lithospermate and Dimethyl lithospermate using standardized assays, a quantitative head-to-head comparison of IC50 values is not possible at this time. However, the available literature suggests that derivatives of lithospermic acid, in general, are potent antioxidants.
It has been noted that 9″-lithospermic acid methyl ester, a monomethyl ester of lithospermic acid, possesses strong antioxidant properties. Similarly, Dimethyl lithospermate has been identified as an effective scavenger of peroxynitrite, a potent oxidant.[1] The antioxidant activity of these compounds is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Table 1: Summary of Reported Antioxidant Activity
| Compound | Assay | Result | Citation |
| This compound | Not Specified | Reported to have strong antioxidant properties. | |
| Dimethyl lithospermate | Peroxynitrite Scavenging | Effective scavenger of peroxynitrite. | [1] |
Note: The data presented is qualitative and derived from separate studies. Direct comparison of potency is not feasible without standardized, head-to-head experimental data.
II. Mechanistic Insights: The Nrf2 Signaling Pathway
The antioxidant effects of lithospermic acid derivatives are believed to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, lithospermic acid derivatives can enhance the endogenous antioxidant defense mechanisms of the cell.
III. Experimental Protocols for Antioxidant Assays
To facilitate direct comparative studies, detailed protocols for three common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[7][8][9][10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (this compound, Dimethyl lithospermate)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a series of concentrations for each test compound and the positive control in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1][11][12][13][14]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16][17][18][19]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compounds
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a series of concentrations of Trolox in phosphate buffer to be used as the standard.
-
-
Assay:
-
Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes in the microplate reader.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to initiate the reaction.
-
Measurement: Measure the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
- 4. Lithospermic acid alleviates oxidative stress and inflammation in DSS-induced colitis through Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. zen-bio.com [zen-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 13. zen-bio.com [zen-bio.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. ORAC Assay Protocol | PDF | Analytical Chemistry | Chemistry [scribd.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Monomethyl Lithospermate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Monomethyl lithospermate must prioritize safety and environmental responsibility. This guide provides a procedural framework for the proper disposal of this phenylpropanoid compound, ensuring minimal risk to personnel and the environment.
I. Immediate Safety and Handling Precautions
Given the absence of comprehensive hazard data, this compound should be handled as a potentially hazardous substance. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
When handling this compound powder, the following PPE is mandatory to prevent inhalation, ingestion, and skin contact:
-
Respiratory Protection: An N95 or higher-rated respirator is recommended to minimize inhalation of the powder.[1][2][3][4]
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[2][3][5]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[4] Nitrile gloves are recommended; double-gloving may be appropriate for extended handling.[1][2][5] Gloves should be changed regularly and immediately if contaminated.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
II. This compound Properties
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for a preliminary hazard assessment.
| Property | Value |
| CAS Number | 933054-33-2 |
| Molecular Formula | C28H24O12 |
| Molecular Weight | 552.5 g/mol |
| Appearance | Powder |
| Purity | ≥ 98% |
| Compound Type | Phenylpropanoid |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with regulations.
Step 1: Waste Characterization
The first step in proper chemical disposal is waste characterization.[6][7][8] Since specific hazard data for this compound is unavailable, a conservative approach is necessary.
-
Assume Potential Hazard: In the absence of data, treat the waste as hazardous.
-
Consult EHS: Your institution's EHS department is the primary resource for hazardous waste determination and disposal procedures.[7][9][10]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly sealed, and chemically compatible waste container.[10][11]
-
Solid Waste: For solid powder waste and contaminated items, use a clearly labeled, sealable container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution should be collected in a designated liquid waste container. Do not pour any amount down the drain.[10][11][12]
Step 3: Labeling of Waste Containers
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling and disposal.[10][11]
-
Contents: Clearly label the container with "this compound Waste" and list all components, including any solvents.
-
Hazard Information: Indicate "Caution: Chemical with Unknown Hazards."
-
Contact Information: Include the name of the principal investigator, laboratory location, and date of accumulation.
Step 4: Storage of Chemical Waste
Waste containers must be stored safely pending pickup by EHS.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Compatibility: Ensure the storage area is away from incompatible chemicals.
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures to request a hazardous waste pickup.[11][13] Do not attempt to dispose of the chemical waste through normal trash or sewer systems.[10][12][14]
IV. Experimental Protocols Cited
This document does not cite specific experimental protocols involving this compound but rather provides a general protocol for its disposal. The principles outlined are derived from standard laboratory chemical waste management guidelines.
V. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound, where full hazard information is not available.
Caption: Disposal workflow for this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 9. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. scienceready.com.au [scienceready.com.au]
- 13. otago.ac.nz [otago.ac.nz]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Guidance for Handling Monomethyl Lithospermate
This document provides crucial safety protocols and logistical plans for the handling and disposal of Monomethyl lithospermate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound B is classified with Acute toxicity, Oral (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] Adherence to stringent PPE protocols is the primary defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption of the potent compound. |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Shields eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator. | Prevents inhalation of the powdered compound, especially during weighing and transfer. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of solid this compound should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2][3]
Experimental Protocol: Weighing and Reconstitution
-
Preparation:
-
Weighing (Tare Method):
-
Place a sealed container (e.g., a vial with a cap) on the analytical balance and tare the weight.
-
Move the tared, sealed container to the fume hood.
-
Carefully add the powdered this compound to the container using a disposable spatula. Minimize dust generation through slow, deliberate movements.[2]
-
Seal the container and transport it back to the balance to record the weight.
-
Repeat as necessary to achieve the desired weight, making all powder transfers inside the fume hood.[3]
-
-
Reconstitution:
-
With the container of weighed powder inside the fume hood, slowly add the desired volume of solvent to the powder to avoid splashing.
-
Securely cap the container and mix by gentle vortexing or inversion until the solid is fully dissolved.
-
The resulting solution can now be handled with standard laboratory precautions for liquid chemicals, though it is advisable to continue working in a ventilated enclosure.
-
dot
Caption: Workflow for handling this compound.
Disposal Plan
Due to its high aquatic toxicity, this compound and all contaminated materials must be disposed of as hazardous waste.[1] Under no circumstances should this chemical or its solutions be poured down the drain.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired Solid | Original or clearly labeled, sealed container placed inside a hazardous waste bag. | High-temperature incineration by a licensed hazardous waste disposal company. |
| Contaminated PPE (gloves, gown, etc.) | Designated hazardous waste bag. | High-temperature incineration. |
| Contaminated Labware (vials, pipette tips, weigh boats) | Puncture-resistant sharps container or a designated rigid container for hazardous waste. | High-temperature incineration. |
| Liquid Waste (solutions) | Clearly labeled, leak-proof container designated for hazardous liquid waste. | High-temperature incineration. |
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste.
-
Containment: Place all contaminated solid and liquid waste into appropriately labeled, sealed, and leak-proof containers.
-
Storage: Store the sealed waste containers in a secure, designated satellite accumulation area away from general laboratory traffic.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
